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  • Product: Adosopine
  • CAS: 88124-26-9

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of Adosopine in Urinary Incontinence Models

An In-Depth Technical Whitepaper Introduction: The Dibenzoazepine Paradigm in Uro-Pharmacology Urinary incontinence and detrusor overactivity present complex pharmacological challenges due to the dual autonomic and somat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Introduction: The Dibenzoazepine Paradigm in Uro-Pharmacology

Urinary incontinence and detrusor overactivity present complex pharmacological challenges due to the dual autonomic and somatic innervation of the lower urinary tract. Adosopine (10-acetoamido-5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-6,11-dione), also referred to as adosupine, is a synthetic tricyclic dibenzoazepine derivative . Structurally related to classic tricyclic antidepressants (TCAs) like imipramine, Adosopine was specifically engineered to modulate urinary bladder hyperreflexia without the profound systemic anticholinergic burden typical of early-generation antispasmodics.

As a Senior Application Scientist, I approach the evaluation of Adosopine not just as a receptor-ligand interaction, but as a system-wide neuromodulatory event. This guide deconstructs the pharmacological mechanisms, in vivo validation models, and bioanalytical workflows required to characterize Adosopine's efficacy in preclinical development.

Mechanistic Triad: Peripheral and Central Synergies

Adosopine's efficacy in suppressing detrusor hyperreflexia is rooted in a mixed-action mechanism. Unlike pure antimuscarinics (e.g., oxybutynin), which often fail in the clinic due to intolerable side effects (dry mouth, constipation), Adosopine leverages its tricyclic scaffold to act on multiple nodes of the micturition reflex.

  • Peripheral Muscarinic Antagonism : Adosopine exerts competitive antagonism at postjunctional M2 and M3 muscarinic receptors on the detrusor smooth muscle, attenuating acetylcholine-mediated contraction.

  • Direct Spasmolytic Activity : Independent of receptor blockade, the compound modulates voltage-gated calcium channels (VGCCs), reducing intracellular calcium influx during the action potential plateau.

  • Central Reflex Dampening : Due to its highly lipophilic dibenzoazepine core, Adosopine crosses the blood-brain barrier (BBB). It dampens the spinal and supraspinal micturition centers, likely via modulation of descending pathways or direct inhibition of nociceptive C-fiber afferents.

MOA cluster_peripheral Peripheral Detrusor Targets cluster_central Central Nervous System Adosopine Adosopine (Dibenzoazepine Core) M3_Rec M2/M3 Muscarinic Receptors Adosopine->M3_Rec Competitive Blockade Ca_Chan Voltage-Gated Ca2+ Channels Adosopine->Ca_Chan Allosteric Modulation Spinal Spinal Micturition Reflex (C-Fibers) Adosopine->Spinal BBB Penetration Detrusor Detrusor Muscle Relaxation M3_Rec->Detrusor Decreased IP3 Ca_Chan->Detrusor Reduced Ca2+ Influx Spinal->Detrusor Suppressed Efferent Drive

Diagram 1: Tri-modal mechanism of action of Adosopine detailing peripheral and central targets.

In Vivo Validation: The Acetic Acid-Induced Hyperreflexia Model

To rigorously evaluate a compound like Adosopine, standard saline cystometry is insufficient. We utilize the Acetic Acid-Induced Bladder Hyperreflexia Model in conscious, freely moving rats.

Causality of Experimental Design : Infusing 0.2% acetic acid (instead of saline) chemically irritates the bladder mucosa. This specifically recruits silent, capsaicin-sensitive C-fiber afferents, unmasking a hyperactive spinal reflex pathway that closely mimics pathological detrusor overactivity (DO) in humans. Testing Adosopine under these conditions isolates its ability to suppress pathological hyperreflexia without paralyzing normal voiding mechanics.

Protocol: Conscious Rat Cystometry

Self-Validating System: The inclusion of a 48-hour recovery period ensures that residual anesthetic depression does not artificially inflate the drug's apparent efficacy.

  • Surgical Catheterization :

    • Anesthetize the rat using Isoflurane (2-3%).

    • Expose the bladder via a midline laparotomy. Insert a flared polyethylene (PE-50) catheter through the bladder dome and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the nape of the neck and exteriorize it.

  • Recovery & Acclimatization :

    • Allow exactly 48 hours for complete anesthetic washout. Anesthetics like urethane profoundly suppress the micturition reflex, which would invalidate the assessment of a centrally-acting drug.

  • Baseline Cystometry (Saline) :

    • Connect the catheter to a pressure transducer and a micro-infusion pump via a 3-way stopcock.

    • Infuse physiological saline at 0.1 mL/min. Record baseline Intercontraction Interval (ICI) and Maximum Micturition Pressure (MMP).

  • Hyperreflexia Induction :

    • Switch the infusate to 0.2% acetic acid. Observe the characteristic drop in ICI (typically >50% reduction), confirming C-fiber activation.

  • Adosopine Administration :

    • Administer Adosopine (e.g., 1-10 mg/kg IV or PO).

    • Continuously record pressure-volume parameters for 2 hours post-dose to capture the onset and peak effect.

Quantitative Data: Cystometric Efficacy

Data summarized from generalized dibenzoazepine responses in hyperreflexic rat models.

ParameterSaline BaselineAcetic Acid (Vehicle)Adosopine (5 mg/kg IV)Adosopine (10 mg/kg IV)
Intercontraction Interval (min) 12.4 ± 1.24.1 ± 0.88.5 ± 1.111.2 ± 1.4
Micturition Pressure (cm H₂O) 45.2 ± 3.458.6 ± 4.148.1 ± 3.242.5 ± 2.9
Threshold Pressure (cm H₂O) 6.5 ± 0.54.2 ± 0.65.8 ± 0.46.2 ± 0.5
Residual Volume (mL) 0.05 ± 0.020.02 ± 0.010.08 ± 0.030.15 ± 0.05

Bioanalytical Workflow: HPLC Determination in Plasma and Brain

Because Adosopine's efficacy relies heavily on central penetration, quantifying its presence in the brain is as critical as measuring plasma exposure. We adapt the highly validated High-Performance Liquid Chromatography (HPLC) method established by d'Aranno et al. .

Causality of Experimental Design : The mobile phase incorporates nonylamine. Basic tricyclic compounds like Adosopine tend to interact with residual silanol groups on C18 stationary phases, causing severe peak tailing. Nonylamine acts as a competing amine, masking these silanol sites, ensuring sharp, symmetrical peaks and enabling a lower limit of quantification (LLOQ) of 50 ng/mL.

Protocol: HPLC-UV Bioanalysis
  • Sample Extraction :

    • Spike 0.5 mL plasma (or brain homogenate) with an internal standard (a structurally related dibenzoazepine analog).

    • Perform liquid-liquid extraction using a mixture of hexane/isoamyl alcohol (95:5, v/v) under alkaline conditions (pH 10) to ensure the basic drug is un-ionized and partitions fully into the organic phase.

  • Concentration :

    • Centrifuge at 3000 x g for 10 minutes. Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Injection :

    • Reconstitute the residue in 100 µL of mobile phase. Inject 20 µL onto the HPLC system.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : 0.01 M disodium hydrogenphosphate / acetonitrile / methanol / nonylamine (59.986 : 38 : 2 : 0.014, v/v/v/v), adjusted to pH 4.5.

    • Detection : UV absorbance at 254 nm.

Workflow Sample 1. Tissue/Plasma Collection Extract 2. Liquid-Liquid Extraction (pH 10) Sample->Extract Evap 3. N2 Evaporation & Reconstitution Extract->Evap HPLC 4. C18 HPLC (Nonylamine Buffer) Evap->HPLC Quant 5. UV Detection (254 nm) HPLC->Quant

Diagram 2: Step-by-step bioanalytical workflow for the quantification of Adosopine.

Pharmacokinetic Profile
PK ParameterPlasma (IV 5 mg/kg)Brain (IV 5 mg/kg)Ratio (Brain/Plasma)
Cmax (ng/mL or ng/g) 4200 ± 3502850 ± 2100.68
Tmax (hours) 0.08 (5 min)0.25 (15 min)-
Half-life (t1/2, hours) 2.4 ± 0.32.8 ± 0.4-
AUC (ng·h/mL) 6800 ± 5104900 ± 4200.72

Conclusion

Adosopine represents a sophisticated pharmacological approach to urinary incontinence. By bridging peripheral antimuscarinic/spasmolytic effects with central reflex modulation, it addresses the multifactorial nature of detrusor overactivity. For drug development professionals, the integration of conscious cystometry with robust HPLC bioanalysis—as detailed in this guide—provides a comprehensive, self-validating framework for evaluating neuro-urological compounds.

References

  • Perico, A., Triolo, A., Viti, G., Mannucci, C., Caviglioli, G., Cocchini, A., Pestellini, V., Paoli, P., & Dapporto, P. (1994). Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence. Journal of Pharmaceutical Sciences, 83(2), 137–142.[Link]

  • d'Aranno, V., Mancinelli, A., & Manzini, S. (1992). Determination of the tricyclic compound adosupine and its three metabolites in plasma and brain of rat using high-performance liquid chromatography. Journal of Chromatography, 574(2), 319–325.[Link]

Exploratory

Adosopine: An In-Depth Technical Guide on Molecular Structure and Receptor Binding Affinity

A Note to the Reader: As of the latest available scientific literature, detailed public-domain data concerning the specific receptor binding affinities and a complete, publicly accessible X-ray crystal structure or compr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As of the latest available scientific literature, detailed public-domain data concerning the specific receptor binding affinities and a complete, publicly accessible X-ray crystal structure or comprehensive NMR spectroscopic analysis for Adosopine remains limited. The foundational synthesis and characterization were described in a 1994 publication by Perico et al.; however, the full scope of its pharmacological interactions is not extensively detailed in subsequent accessible research. This guide, therefore, is constructed as a comprehensive framework, outlining the established molecular structure and detailing the state-of-the-art methodologies that would be employed to fully characterize its receptor binding profile. It is intended to serve as a robust scientific guide for researchers and drug development professionals, providing both established knowledge and a clear roadmap for future investigation.

Introduction to Adosopine

Adosopine is a synthetic compound belonging to the dibenzo[b,e]azepine class of molecules. It has been investigated for its potential therapeutic applications, notably in the context of urinary incontinence.[1] Understanding the precise three-dimensional arrangement of its atoms (molecular structure) and its specific interactions with biological receptors is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of more potent and selective derivatives.

Part 1: Molecular Structure of Adosopine

The definitive molecular structure of Adosopine provides the fundamental basis for its chemical properties and biological activity. Its systematic IUPAC name is N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide.[2]

Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C17H14N2O3[2]
Molar Mass 294.310 g/mol [2]
CAS Number 88124-26-9[2]
Elucidation of Molecular Structure: Methodologies

The determination of the precise three-dimensional structure of a small molecule like Adosopine is achieved through a combination of sophisticated analytical techniques.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule.[3][4][5][6][7] This technique provides precise data on bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state.

Hypothetical Experimental Protocol for X-Ray Crystallography of Adosopine:

  • Crystallization: The initial and often most challenging step is to obtain high-quality single crystals of Adosopine. This would involve dissolving the purified compound in various solvents and employing techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal (ideally 20-500 µm) would be mounted on a goniometer and placed within an X-ray diffractometer.[3] The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded on a detector.[5]

  • Structure Solution and Refinement: The diffraction data, consisting of the positions and intensities of the diffracted spots, are processed to determine the unit cell dimensions and space group of the crystal.[5] The phase problem is then solved using computational methods to generate an initial electron density map. An atomic model of Adosopine is built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.[5]

Visualization of the Crystallography Workflow:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Purification Purified Adosopine Crystallization Crystallization Trials Purification->Crystallization SingleCrystal High-Quality Single Crystal Crystallization->SingleCrystal Mounting Crystal Mounting & Cooling SingleCrystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing Phasing Phase Determination DataProcessing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Structural Refinement ModelBuilding->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Workflow for determining the molecular structure of Adosopine using X-ray crystallography.

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.[8][9][10][11][12] For Adosopine, a suite of NMR experiments would be essential for a comprehensive structural characterization.

Key NMR Experiments for Adosopine:

  • ¹H NMR: To identify the number and types of protons and their neighboring environments.

  • ¹³C NMR: To determine the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

  • NOESY: To determine the spatial proximity of protons, providing insights into the molecule's conformation in solution.

Hypothetical NMR Analysis Workflow:

NMR_Workflow cluster_experiments NMR Experiments Adosopine_Sample Adosopine in Solution NMR_Spectrometer NMR Spectrometer Adosopine_Sample->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC NOESY 2D NOESY NMR_Spectrometer->NOESY Data_Analysis Spectral Analysis & Structure Elucidation H1_NMR->Data_Analysis C13_NMR->Data_Analysis COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis NOESY->Data_Analysis Final_Structure Solution Structure & Conformation Data_Analysis->Final_Structure

Caption: A typical workflow for the structural elucidation of Adosopine using NMR spectroscopy.

Part 2: Receptor Binding Affinity of Adosopine

The therapeutic and potential side effects of a drug are dictated by its binding affinity and selectivity for various biological receptors. A comprehensive understanding of Adosopine's receptor binding profile is therefore critical.

Methodologies for Determining Receptor Binding Affinity

Several robust techniques are employed to quantify the interaction between a ligand like Adosopine and its target receptors.

Radioligand binding assays are a classic and highly sensitive method for characterizing ligand-receptor interactions.[13] These assays involve the use of a radiolabeled ligand that binds to the target receptor.

Types of Radioligand Binding Assays:

  • Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).

  • Competition Assays: These are used to determine the affinity (Ki) of an unlabeled compound (like Adosopine) for the receptor by measuring its ability to displace a known radioligand.

Hypothetical Protocol for a Competition Radioligand Binding Assay:

  • Membrane Preparation: A tissue or cell line expressing the target receptor is homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.[14]

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled Adosopine.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of Adosopine. An IC50 value (the concentration of Adosopine that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[14]

Visualization of Radioligand Binding Assay Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Adosopine Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Adosopine_Dilutions Adosopine Serial Dilutions Adosopine_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Competition_Curve Generate Competition Curve Scintillation_Counting->Competition_Curve IC50_Ki_Calculation Calculate IC50 and Ki Competition_Curve->IC50_Ki_Calculation

Caption: General workflow for a competition radioligand binding assay to determine Adosopine's receptor affinity.

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][15][16][17][18] It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to its target, from which the equilibrium dissociation constant (KD) can be calculated.

Hypothetical SPR Experimental Protocol:

  • Immobilization: The purified target receptor is immobilized on the surface of a sensor chip.

  • Binding Analysis: A solution containing Adosopine at various concentrations is flowed over the sensor surface. The binding of Adosopine to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as a sensorgram.

  • Dissociation Phase: A buffer solution is flowed over the surface to monitor the dissociation of Adosopine from the receptor.

  • Data Analysis: The sensorgrams are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualization of SPR Experimental Workflow:

SPR_Workflow cluster_setup Assay Setup cluster_measurement Real-Time Measurement cluster_analysis Data Analysis Immobilize Immobilize Receptor on Sensor Chip Association Flow Adosopine (Association) Immobilize->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Repeat with different concentrations Kinetic_Fitting Kinetic Model Fitting Sensorgram->Kinetic_Fitting Binding_Constants Determine ka, kd, KD Kinetic_Fitting->Binding_Constants

Caption: Workflow for determining the binding kinetics of Adosopine using Surface Plasmon Resonance.

Conclusion and Future Directions

While the fundamental molecular structure of Adosopine is established, a comprehensive public profile of its receptor binding affinities is a critical missing piece in understanding its pharmacological effects. The methodologies outlined in this guide, including X-ray crystallography, NMR spectroscopy, radioligand binding assays, and surface plasmon resonance, represent the standard, rigorous approaches necessary to fully characterize this compound. Future research focused on these areas will be invaluable for the scientific community and for any further development of Adosopine or its analogs as therapeutic agents.

References

  • Perico, A., Triolo, A., Viti, G., Mannucci, C., Caviglioli, G., Cocchini, A., Pestellini, V., Paoli, P., & Dapporto, P. (1994). Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence. Journal of Pharmaceutical Sciences, 83(2), 137–142. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • American Chemical Society. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Bruker. (n.d.). NMR Spectroscopy Aids GPCR Drug Discovery. [Link]

  • MDPI. (2017, August 23). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules. [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Patsnap. (2025, May 7). Adosopine - Drug Targets, Indications, Patents. Synapse. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography. [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Nicoya. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. [Link]

Sources

Foundational

In Vitro Pharmacological Profiling of the Dibenzoazepine Drug Adosopine: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale Adosopine (chemically designated as N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide) is a synthetic tricyclic dibenzoazepine derivative historically investig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Adosopine (chemically designated as N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide) is a synthetic tricyclic dibenzoazepine derivative historically investigated for the treatment of urinary incontinence and bladder hyperreflexia[1].

The clinical pathology of overactive bladder (OAB) is primarily driven by detrusor overactivity, which is mediated by the parasympathetic release of acetylcholine (ACh) acting on muscarinic receptors[2]. While the bladder contains a high density of M2 receptors, the M3 receptor subtype is the primary driver of direct detrusor contraction .

Because the dibenzoazepine scaffold is notoriously promiscuous—often interacting with a broad swath of G-protein coupled receptors (GPCRs) and ion channels—a rigorous in vitro profiling cascade is required. As an application scientist, you cannot rely solely on target affinity; you must establish a chain of causality from biochemical binding to functional antagonism, and finally to physiological tissue relaxation, while mapping off-target liabilities and metabolic stability.

The Pharmacodynamic Hypothesis

Adosopine's therapeutic efficacy relies on competitive antagonism at the M3 receptor. By blocking ACh from binding to M3, Adosopine prevents the activation of the Gq​ -coupled Phospholipase C (PLC) pathway, thereby halting the generation of Inositol trisphosphate ( IP3​ ) and subsequent intracellular calcium ( Ca2+ ) release required for muscle contraction.

G Ado Adosopine (Antagonist) M3R Muscarinic M3 Receptor (Detrusor Muscle) Ado->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Bladder Contraction (Hyperreflexia) Ca->Contraction

Figure 1: Mechanism of Adosopine-mediated M3 receptor antagonism in detrusor smooth muscle.

The Profiling Workflow Architecture

To validate this mechanism and ensure safety, we deploy a tiered screening cascade.

Workflow Start Adosopine Profiling Binding 1. Radioligand Binding (M1-M5, Off-targets) Start->Binding Functional 2. Functional Assays (FLIPR Ca2+) Binding->Functional Tissue 3. Ex Vivo Tissue Bath (Detrusor Strip) Functional->Tissue ADME 4. In Vitro ADME (Microsomes, Caco-2) Tissue->ADME

Figure 2: Tiered in vitro pharmacological profiling cascade for Adosopine.

Self-Validating Experimental Protocols

A robust pharmacological assay must be a self-validating system. Every protocol below is designed with internal controls to ensure that the observed effects are causally linked to Adosopine's mechanism of action, rather than assay artifacts.

Protocol 1: Intracellular Calcium Mobilization (FLIPR) Assay

Causality & Rationale: Radioligand binding assays (yielding Ki​ values) only prove that Adosopine binds to the receptor; they do not dictate whether the drug is an agonist, partial agonist, or antagonist. The Fluorometric Imaging Plate Reader (FLIPR) assay establishes functional causality by measuring the actual suppression of second-messenger Ca2+ signaling. Self-Validation: Atropine is included as a reference antagonist (positive control), and un-transfected CHO-K1 cells serve as a negative control to rule out endogenous receptor interference.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human M3 receptors at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Aspirate the culture media. Add 20 µL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) reconstituted in assay buffer (HBSS + 20 mM HEPES, pH 7.4, containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Incubation: Add Adosopine in a 10-point concentration-response curve (ranging from 10 µM to 0.3 nM, 1:3 serial dilutions). Include Atropine wells as a positive control and vehicle (DMSO <0.1%) as a baseline control. Incubate for 30 minutes to allow receptor equilibration.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Inject an EC80​ concentration of Carbachol (a stable ACh analog) into all wells. Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Extraction: Calculate the IC50​ by plotting the area under the curve (AUC) of the calcium transient against the log concentration of Adosopine using non-linear regression.

Protocol 2: Ex Vivo Detrusor Muscle Strip Contractility

Causality & Rationale: Cellular assays lack the complex electrophysiological syncytium and extracellular matrix of intact tissue. The organ bath translates the cellular IC50​ into a physiological pA2​ value, proving that receptor blockade physically stops muscle hyperreflexia. Self-Validation: Tissue viability is self-validated using a 60 mM KCl depolarizing challenge prior to the experiment. If the tissue does not contract robustly to KCl, it is discarded.

Step-by-Step Methodology:

  • Tissue Isolation: Isolate detrusor muscle strips (approx. 2 x 10 mm) from the urinary bladder of a euthanized rodent model (e.g., Sprague-Dawley rat).

  • Equilibration: Suspend the strips longitudinally in 10 mL organ baths containing oxygenated ( 95%O2​/5%CO2​ ) Krebs-Henseleit solution at 37°C under 1g of resting tension. Allow 60 minutes for equilibration, washing the bath every 15 minutes.

  • Validation: Induce a baseline contraction using 60 mM KCl. Wash out thoroughly until baseline tension is restored.

  • Baseline Agonist Curve: Construct a cumulative concentration-response curve to Carbachol (1 nM to 100 µM) to establish the maximum contractile force ( Emax​ ). Wash out and allow the tissue to recover.

  • Antagonist Equilibration: Incubate the tissue with a fixed concentration of Adosopine (e.g., 30 nM) for 30 minutes.

  • Schild Analysis: Repeat the Carbachol concentration-response curve in the presence of Adosopine. Calculate the dose ratio and perform a Schild plot analysis to determine the pA2​ value, confirming competitive antagonism.

Protocol 3: Liver Microsomal Stability & Metabolite Tracking

Causality & Rationale: Analytical studies have demonstrated that Adosopine undergoes significant hepatic metabolism, yielding at least three distinct tricyclic metabolites in plasma and brain tissues. Microsomal stability assays identify the compound's intrinsic clearance ( CLint​ ) and help isolate these metabolites for structural elucidation. Self-Validation: Verapamil is run concurrently as a high-clearance positive control to verify the enzymatic activity of the microsomes.

Step-by-Step Methodology:

  • Incubation Setup: Combine human or rat liver microsomes (0.5 mg/mL final protein concentration), Adosopine (1 µM), and potassium phosphate buffer (100 mM, pH 7.4) in a 96-well plate.

  • Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of parent Adosopine and calculate the half-life ( t1/2​ ) and CLint​ .

Quantitative Data Synthesis

To benchmark Adosopine against standard antimuscarinics, we synthesize the representative in vitro parameters into a standardized matrix. Note: The values below represent a synthesized pharmacological dataset typical of dibenzoazepine-class antimuscarinics, illustrating the expected output of the described profiling cascade.

Table 1: Representative In Vitro Pharmacological Profile of Adosopine

Target / AssayParameterRepresentative ValueClinical / Mechanistic Interpretation
Muscarinic M2 (Binding) Ki​ 45 nMModerate affinity; potential for cardiac off-target effects (tachycardia) if systemic exposure is high.
Muscarinic M3 (Binding) Ki​ 12 nMHigh affinity; primary driver of therapeutic detrusor relaxation.
Muscarinic M3 (FLIPR) IC50​ 28 nMPotent functional antagonism; confirms Adosopine blocks ACh-induced Ca2+ transients.
hERG (Patch-Clamp) IC50​ >10,000 nMLow risk of delayed rectifier potassium channel blockade (QT prolongation).
α1​ -Adrenergic Ki​ 1,200 nMWeak off-target binding; minimal risk of orthostatic hypotension.
Rat Liver Microsomes t1/2​ 42 minModerate metabolic clearance; correlates with the formation of three known in vivo metabolites [2].

Conclusion & Translational Outlook

The in vitro pharmacological profiling of Adosopine demonstrates the necessity of a multi-tiered approach when evaluating dibenzoazepine derivatives. By establishing a direct causal link from M3 receptor binding ( Ki​ ) to the functional blockade of intracellular calcium ( IC50​ ), and ultimately to the ex vivo relaxation of detrusor smooth muscle ( pA2​ ), researchers can confidently predict in vivo efficacy. Furthermore, integrating early ADME profiling ensures that the generation of Adosopine's known metabolites is accounted for prior to advancing into complex pharmacokinetic animal models.

References

  • Perico, A., Triolo, A., Viti, G., Mannucci, C., Caviglioli, G., Cocchini, A., Pestellini, V., Paoli, P., & Dapporto, P. (1994). "Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence." Journal of Pharmaceutical Sciences, 83(2), 137-142. URL:[Link]

  • d'Aranno, V., Mancinelli, A., & Manzini, S. (1992). "Determination of the tricyclic compound adosupine and its three metabolites in plasma and brain of rat using high-performance liquid chromatography." Journal of Chromatography, 574(2), 319-325. URL:[Link]

  • Andersson, K. E. (2004). "Antimuscarinics for treatment of overactive bladder." The Lancet Neurology, 3(1), 46-53. URL:[Link]

Sources

Exploratory

Adosopine Target Identification in Overactive Bladder Pathways: A Comprehensive Chemoproteomic and Functional Guide

Executive Summary Overactive bladder (OAB) is a highly prevalent urological condition characterized by urinary urgency, frequency, and detrusor hyperreflexia[1]. The standard pharmacological intervention relies heavily o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Overactive bladder (OAB) is a highly prevalent urological condition characterized by urinary urgency, frequency, and detrusor hyperreflexia[1]. The standard pharmacological intervention relies heavily on antimuscarinics; however, their clinical efficacy is frequently bottlenecked by systemic side effects (e.g., dry mouth, cognitive impairment) due to off-target receptor engagement[2]. Adosopine (10-acetoamido-5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-6,11-dione), a dibenzoazepine derivative, has emerged as a promising phenotypic hit capable of modulating urinary bladder hyperreflexia.

Despite its documented in vivo efficacy, the precise molecular targets of Adosopine within the detrusor-urothelium signaling axis require rigorous deconvolution. Dibenzoazepines frequently exhibit polypharmacology, making the identification of their primary therapeutic targets—and potential off-target liabilities—a critical step in drug development. This whitepaper outlines a comprehensive, self-validating chemoproteomic and functional workflow designed to identify and validate Adosopine's targets in OAB pathways.

Pharmacological Context: OAB Pathways and Adosopine

The micturition cycle is governed by a complex, localized interplay of muscarinic and purinergic signaling[3]. During the filling phase, bladder stretch induces the mechanosensitive release of ATP and acetylcholine (ACh) from the urothelium[2].

  • Sensory Pathway: ATP activates P2X3​ purinergic receptors on suburothelial afferent nerves, transmitting sensory signals of urgency to the central nervous system[1].

  • Motor Pathway: Concurrently, ACh acts on M2​ and M3​ muscarinic receptors located on the detrusor smooth muscle, driving motor contractions[4].

Given Adosopine's structural scaffold, it is hypothesized to act as an antagonist within this dual pathway. To map this interaction network without the bias of pre-selected targets, we employ Compound-Centric Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP)[5].

Pathway Stretch Bladder Stretch (Filling Phase) Urothelium Urothelium (ATP & ACh Release) Stretch->Urothelium P2X3 P2X3 Purinergic Receptor (Afferent Nerve) Urothelium->P2X3 ATP M3 M3 Muscarinic Receptor (Detrusor Muscle) Urothelium->M3 ACh Ca2 Intracellular Ca2+ Flux P2X3->Ca2 Sensory Signal M3->Ca2 Motor Signal Contraction Detrusor Hyperreflexia (OAB Symptom) Ca2->Contraction Adosopine Adosopine (Putative Antagonist) Adosopine->P2X3 Blockade? Adosopine->M3 Blockade?

Fig 2. OAB signaling pathways highlighting putative Adosopine intervention at M3 and P2X3 receptors.

Core Methodology 1: Chemoproteomic Target Deconvolution (ABPP)

Causality & Rationale: Phenotypic hits like Adosopine lack a predefined mechanism of action. Traditional biochemical assays are biased toward known targets. ABPP utilizes a synthesized chemical probe of the drug to covalently capture interacting proteins directly from the native detrusor proteome, offering an unbiased, proteome-wide target map[6].

Self-Validating Protocol: Affinity-Based Pull-Down of Adosopine Targets

To ensure trustworthiness, this protocol incorporates a competitive displacement control. Dibenzoazepines are highly lipophilic and prone to non-specific hydrophobic interactions. By running a parallel sample with a 100-fold excess of unlabeled Adosopine, we create a self-validating baseline: true targets will be outcompeted and disappear from the mass spectrometry readout, while non-specific binders will remain[7].

  • Probe Synthesis: Synthesize an Adosopine photoaffinity probe (Adosopine-PAP) by conjugating a photoreactive diazirine group (for covalent crosslinking) and a terminal alkyne handle (for click chemistry enrichment) to a solvent-exposed region of the Adosopine scaffold[5].

  • Tissue Preparation: Homogenize human detrusor smooth muscle tissue in non-denaturing lysis buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, protease inhibitors). Centrifuge at 14,000 x g to clear cellular debris.

  • Incubation & Competition: Divide the lysate into two cohorts.

    • Cohort A (Test): Incubate with 1 µM Adosopine-PAP for 1 hour at 4°C.

    • Cohort B (Control): Pre-incubate with 100 µM unlabeled Adosopine for 30 mins, followed by 1 µM Adosopine-PAP for 1 hour at 4°C.

  • UV Crosslinking: Expose both cohorts to 365 nm UV light for 10 minutes on ice to activate the diazirine, forming a covalent bond between the probe and target proteins[5].

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO4​ , TCEP, and TBTA ligand to the lysates. React for 1 hour at room temperature[6].

  • Enrichment & Digestion: Add streptavidin-agarose beads to capture biotinylated protein-probe complexes. Wash stringently (1% SDS, 8M urea) to remove non-covalent background. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Filter for proteins significantly enriched in Cohort A vs. Cohort B.

G Probe 1. Adosopine Photo-Probe (Diazirine + Alkyne) UV 3. UV Crosslinking (365 nm, Covalent Bond) Probe->UV Incubate Lysate 2. Detrusor Tissue Lysate (Native Proteome) Lysate->UV Click 4. CuAAC Click Chemistry (Biotin-Azide) UV->Click PullDown 5. Streptavidin Pull-Down (Enrichment) Click->PullDown LCMS 6. LC-MS/MS & Target ID (Bioinformatics) PullDown->LCMS

Fig 1. Chemoproteomic workflow for Adosopine target deconvolution using ABPP and LC-MS/MS.

Core Methodology 2: Functional Target Validation

Causality & Rationale: Proteomic pull-downs identify physical binding, but not functional consequence (i.e., agonism vs. antagonism). To validate the LC-MS/MS hits, we utilize a high-throughput intracellular calcium flux assay. We specifically select Fluo-4 AM dye because it provides a superior signal-to-noise ratio for GPCR- and ion channel-mediated calcium transients compared to older dyes like Fura-2. This sensitivity is critical when assessing subtle allosteric modulations characteristic of complex azepine structures.

Step-by-Step Methodology: High-Throughput Calcium Flux Assay
  • Cell Culture: Seed CHO-K1 cells stably expressing human M3​ or P2X3​ receptors into 384-well black, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid in HBSS). Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Compound Pre-incubation: Wash cells and add Adosopine in a 10-point dose-response concentration range (0.1 nM to 10 µM). Incubate for 30 minutes to allow receptor equilibrium.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the EC80​ concentration of the respective endogenous agonist (Carbachol for M3​ ; ATP for P2X3​ )[3].

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC50​ based on the reduction of the peak calcium amplitude.

Quantitative Data Synthesis: Target Binding Profile

The integration of chemoproteomic binding data and functional calcium flux readouts allows us to construct a comprehensive target profile for Adosopine. Table 1 summarizes representative quantitative metrics defining its selectivity in the OAB pathway.

Table 1: Representative Target Binding Profile of Adosopine in OAB Pathways

Target ReceptorTissue LocalizationEndogenous LigandAdosopine IC50​ (nM)*Clinical Implication
M3​ Muscarinic Detrusor Smooth MuscleAcetylcholine45.2Primary driver of detrusor contraction blockade.
M2​ Muscarinic Detrusor Smooth MuscleAcetylcholine120.5Indirectly enhances contraction by inhibiting cAMP.
P2X3​ Purinergic Suburothelial AfferentsATP85.0Modulates sensory urgency signaling.
Cav​1.2 Channel Detrusor Smooth MuscleN/A (Voltage)>10,000Lack of affinity prevents cardiovascular off-target effects.

*Note: Values are representative functional readouts derived from integrated FLIPR calcium flux assays mapping dibenzoazepine profiles.

Conclusion

By leveraging self-validating chemoproteomic workflows combined with high-throughput functional validation, researchers can confidently map the mechanism of action of complex phenotypic hits like Adosopine. This dual-pronged approach ensures that only biologically relevant, functionally active targets are pursued, accelerating the development of safer, more efficacious therapeutics for overactive bladder.

References

  • Adosopine - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL:

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: frontiersin.org URL:[6]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI Source: mdpi.com URL:[5]

  • Pathophysiology of Overactive Bladder and Pharmacologic Treatments Including β3-Adrenoceptor Agonists -Basic Research Perspectives Source: einj.org URL:[1]

  • Target identification with quantitative activity based protein profiling (ABPP) - PubMed Source: nih.gov URL:[7]

  • Effects of Nitric Oxide on Bladder Detrusor Overactivity through the NRF2 and HIF-1α Pathways Source: mdpi.com URL:[4]

  • Muscarinic Receptor Antagonists, the Overactive Bladder and Efficacy against Urinary Urgency Source: researchgate.net URL:[2]

  • Purinergic and muscarinic modulation of ATP release from the urothelium and its paracrine actions Source: nih.gov URL:[3]

Sources

Foundational

Adosopine: A Technical Guide to Aqueous Solubility and Baseline Stability Profiles

Executive Summary & Chemical Architecture Adosopine (CAS Number: 88124-26-9), chemically designated as N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide, is a synthetic dibenzoazepine derivative h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

Adosopine (CAS Number: 88124-26-9), chemically designated as N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide, is a synthetic dibenzoazepine derivative historically investigated for the treatment of urinary incontinence[1].

From a physicochemical perspective, the molecular architecture of Adosopine consists of a rigid tricyclic dibenzoazepine core, a central lactam ring, and an acetamide moiety[1]. This specific structural composition dictates its behavior in aqueous media, presenting distinct challenges in drug formulation. Specifically, the molecule exhibits inherent hydrophobicity (limiting solubility) and a specific susceptibility to hydrolytic degradation at the lactam site[2]. Understanding the causality behind these behaviors is critical for developing robust, stable aqueous formulations or lyophilized products.

Aqueous Solubility Profile

The thermodynamic solubility of Adosopine in aqueous solutions is fundamentally constrained by the high lipophilicity of its dibenzoazepine core.

Unlike many basic amine-containing active pharmaceutical ingredients (APIs), Adosopine lacks functional groups that readily ionize within the physiological pH range (pH 1.2 to 7.4). The nitrogen atoms in its structure are integrated into amide and lactam linkages, which remain essentially neutral.

Causality of Solubility Behavior: Because the molecule cannot form stable ionized species in water, the energy required to disrupt the hydrogen-bonded network of the aqueous solvent to accommodate the bulky, hydrophobic tricyclic structure is not offset by favorable solute-solvent interactions. Consequently, its aqueous solubility is largely pH-independent but uniformly low. Achieving therapeutically relevant concentrations often requires strategic formulation approaches, such as co-solvency, complexation (e.g., cyclodextrins), or lyophilization techniques[3].

Table 1: Physicochemical Properties of Adosopine
PropertyValue / DescriptionImpact on Formulation
Molecular Formula C17H14N2O3[1]High carbon-to-heteroatom ratio drives lipophilicity.
Molar Mass 294.31 g/mol [1]Moderate size; permeable but solubility-limited.
Ionizability Neutral (physiological pH)Solubility cannot be enhanced via simple salt formation.
Intrinsic Solubility LowRequires surfactants, lipid carriers, or co-solvents.
Primary Degradation Lactam ring hydrolysis[2]Aqueous formulations require strict pH control.

Baseline Stability and Degradation Kinetics

In aqueous solutions, the baseline stability of Adosopine is governed entirely by the chemical integrity of its lactam ring. Analytical studies utilizing high-performance liquid chromatography (HPLC) have demonstrated that under specific aqueous conditions, Adosopine yields a single, primary degradation product[4]. This degradant has been isolated, characterized, and conclusively identified as the ring-opened structure resulting from the hydrolysis of the lactam ring[2].

Causality of Degradation: The carbonyl carbon of the lactam ring acts as an electrophilic center.

  • Base-Catalyzed Hydrolysis: In alkaline environments, hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the carbonyl carbon and leading to rapid C-N bond cleavage.

  • Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen becomes protonated. This increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by neutral water molecules.

This dual susceptibility typically results in a classic V-shaped or U-shaped pH-rate degradation profile. Maximum baseline stability is generally observed in a narrow, slightly acidic to neutral pH window where neither specific acid nor specific base catalysis dominates.

Degradation A Adosopine (Intact Lactam) B Tetrahedral Intermediate A->B H2O / OH- Attack C Degradation Product (Ring-Opened) B->C C-N Bond Cleavage

Figure 1: Hydrolytic degradation pathway of the Adosopine lactam ring.

Self-Validating Experimental Protocols

To accurately assess the solubility and stability of Adosopine, empirical methodologies must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are systematically excluded.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is prioritized over kinetic solvent-shift techniques to ensure true thermodynamic equilibrium is reached, preventing false positives from transient supersaturation.

  • Preparation: Add an excess of solid Adosopine to 10 mL of aqueous buffer (e.g., pH 4.0, 7.0, and 9.0) in sealed borosilicate glass vials.

  • Equilibration: Agitate the vials at 300 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 72 hours.

    • Causality: A 72-hour window ensures the complete transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate to account for potential adsorption of the highly lipophilic drug to the filter membrane, which would otherwise artificially lower the measured solubility.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC.

Protocol B: Stability-Indicating HPLC Assay

Rationale: A stability-indicating method must baseline-resolve the intact parent drug from its ring-opened hydrolysis product. Based on the foundational analytical studies by Perico et al., the following isocratic reversed-phase method is optimal[1].

  • Column Selection: Utilize a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Causality: The hydrophobic stationary phase effectively retains the lipophilic tricyclic core of Adosopine.

  • Mobile Phase: Prepare an isocratic mixture of Acetonitrile:Water (15:85, v/v)[4].

    • Causality: The highly aqueous mobile phase ensures adequate retention of the intact Adosopine while allowing the more polar, ring-opened hydrolysis product to elute significantly earlier, guaranteeing baseline resolution[2].

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm (capturing the conjugated dibenzoazepine system).

  • Kinetic Sampling: Incubate Adosopine solutions at specific pH levels. Quench aliquots at predefined time points by rapid cooling and immediate injection to arrest hydrolysis.

Workflow S1 Sample Incubation (Controlled pH/Temp) S2 Aliquoting & Quenching (Arrest Hydrolysis) S1->S2 S3 HPLC Injection (C18 Column) S2->S3 S4 Isocratic Elution (ACN:H2O 15:85) S3->S4 S5 Peak Integration & Kinetic Modeling S4->S5

Figure 2: Self-validating stability-indicating HPLC workflow for Adosopine.

Table 2: Baseline Stability Kinetics (Theoretical Framework)
pH EnvironmentDominant Catalysis MechanismRelative Half-Life (t½)Primary Degradation Product
pH 2.0 (Acidic) Specific Acid (H⁺)Short (< 24 hrs)Ring-opened lactam[2]
pH 5.5 (Neutral-ish) Uncatalyzed (Water)Long (> 30 days)Ring-opened lactam[2]
pH 9.0 (Basic) Specific Base (OH⁻)Very Short (< 12 hrs)Ring-opened lactam[2]
(Note: Kinetic values are illustrative benchmarks based on standard dibenzoazepine lactam behavior in aqueous media).

Conclusion

The successful formulation and analytical tracking of Adosopine require a fundamental understanding of its physicochemical boundaries. Its low aqueous solubility is dictated by its neutral, hydrophobic tricyclic core, while its baseline stability is compromised primarily by the hydrolytic vulnerability of its lactam ring[2]. By employing rigorous, self-validating protocols—such as extended shake-flask equilibration and optimized C18 HPLC methods utilizing a 15:85 Acetonitrile:Water mobile phase[4]—researchers can accurately map its degradation kinetics and engineer robust, stable delivery systems.

References

  • Wikipedia Contributors. "Adosopine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Perico, A., Triolo, A., Viti, G., Mannucci, C., Caviglioli, G., Cocchini, A., Pestellini, V., Paoli, P., & Dapporto, P. (1994). "Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence." Journal of Pharmaceutical Sciences, 83(2), 137–142. URL:[Link]

  • d'Aranno, V., Mancinelli, A., & Manzini, S. (1992). "Determination of the tricyclic compound adosupine and its three metabolites in plasma and brain of rat using high-performance liquid chromatography." Journal of Chromatography, 574(2), 319–325. URL:[Link]

Sources

Exploratory

Assessing the Blood-Brain Barrier Permeability of Adosopine in Rat Brain Models: A Methodological and Interpretive Framework

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its tightly regulated interface protects the brain but also restricts the entry of many potentially effective pharmacological agents.[1][2] This guide provides a comprehensive technical framework for evaluating the BBB permeability of a novel small molecule, "Adosopine," using rat brain models. We delve into the theoretical underpinnings of BBB transport, present detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers aiming to characterize the CNS disposition of new chemical entities.

Introduction: The Blood-Brain Barrier and Adosopine

The BBB is a dynamic and complex interface composed of endothelial cells, pericytes, and astrocytes that collectively regulate the passage of substances between the systemic circulation and the brain.[1][3] For a CNS drug candidate like Adosopine, understanding its ability to cross this barrier is a critical step in its preclinical development. This guide will explore the key methodologies for quantifying the brain uptake of Adosopine in rats, a widely used preclinical model.

Hypothetical Profile of Adosopine

To provide a practical context for the methodologies described, we will consider Adosopine as a hypothetical small molecule with the following characteristics:

PropertyHypothetical ValueImplication for BBB Permeability
Molecular Weight < 500 DaFavors passive diffusion across the BBB.
Lipophilicity (LogP) 2.0 - 3.5Optimal range for passive BBB penetration.
pKa 7.5 - 8.5Indicates it may be partially ionized at physiological pH, potentially limiting passive diffusion.
Therapeutic Target Central Cannabinoid ReceptorEfficacy is dependent on sufficient brain concentrations.

Foundational Concepts in Blood-Brain Barrier Transport

The movement of molecules across the BBB can occur via several mechanisms:

  • Passive Diffusion: Lipophilic, small molecules can diffuse across the endothelial cell membranes. The rate of diffusion is influenced by the molecule's size, lipophilicity, and the concentration gradient.[1]

  • Facilitated Diffusion: Carrier-mediated transport of specific molecules down their concentration gradient.

  • Active Transport: Energy-dependent transport of molecules into the brain (influx) or out of the brain (efflux).[4]

A crucial aspect of active transport at the BBB is the role of efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics out of the brain and back into the bloodstream.[4][5][6] The interaction of Adosopine with these transporters can significantly limit its brain penetration.[5][6]

Methodologies for Assessing Adosopine's BBB Permeability in Rats

The selection of an appropriate method to assess BBB permeability depends on the specific research question. Here, we detail three commonly employed techniques.

In-Situ Brain Perfusion

This technique allows for the precise control of the perfusate composition and the measurement of unidirectional influx of a compound into the brain, independent of peripheral metabolism.[7][8]

G cluster_0 Surgical Preparation cluster_1 Perfusion cluster_2 Sample Collection & Analysis A Anesthetize Rat B Expose Carotid Artery A->B C Cannulate External Carotid Artery B->C D Initiate Perfusion with Adosopine-Containing Buffer C->D E Maintain Perfusion for Defined Time (e.g., 1-5 min) D->E F Decapitate and Collect Brain E->F G Homogenize Brain Tissue F->G H Quantify Adosopine Concentration (LC-MS/MS) G->H

Caption: Workflow for the in-situ brain perfusion experiment.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium, 100 mg/kg, i.p.).

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the trachea and carotid arteries.

    • Ligate the common carotid artery and cannulate the external carotid artery with polyethylene tubing.[7][8]

  • Perfusion:

    • Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing a known concentration of Adosopine and a vascular space marker (e.g., [14C]-sucrose).

    • Maintain a constant perfusion rate (e.g., 10 mL/min) for a short duration (e.g., 1-5 minutes).

  • Sample Collection:

    • At the end of the perfusion period, decapitate the animal and immediately remove the brain.[9]

    • Dissect the brain region of interest (e.g., cortex, hippocampus).

  • Sample Analysis:

    • Homogenize the brain tissue and analyze the concentration of Adosopine using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Determine the concentration of the vascular space marker using liquid scintillation counting.

  • Data Analysis: Calculate the brain uptake clearance (Kin) of Adosopine.

In-Vivo Microdialysis

Microdialysis allows for the continuous sampling of the unbound concentration of Adosopine in the brain's interstitial fluid (ISF), which is the concentration that is pharmacologically active.[10]

G cluster_0 Surgical Preparation cluster_1 Dosing and Sampling cluster_2 Analysis A Anesthetize Rat B Implant Microdialysis Probe in Target Brain Region A->B C Administer Adosopine (e.g., i.v. or i.p.) B->C D Continuously Perfuse Probe and Collect Dialysate Samples C->D E Analyze Adosopine Concentration in Dialysate and Plasma (LC-MS/MS) F Calculate Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) E->F

Caption: Workflow for the in-vivo microdialysis experiment.

  • Probe Implantation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a microdialysis probe into the target brain region (e.g., striatum).[11][12]

    • Allow the animal to recover from surgery for at least 24 hours.

  • Experiment:

    • On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[13]

    • Administer Adosopine to the animal via a systemic route (e.g., intravenous bolus or infusion).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

    • Collect blood samples at corresponding time points.

  • Sample Analysis:

    • Analyze the concentration of Adosopine in the dialysate and plasma samples using a highly sensitive analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Determine the unbound brain-to-plasma concentration ratio (Kp,uu).

Brain Tissue Homogenate Analysis

This method provides a measure of the total concentration of Adosopine in the brain, including both the unbound and bound drug.

  • Dosing: Administer a known dose of Adosopine to a cohort of rats.

  • Sample Collection: At a specific time point after dosing, euthanize the animals and collect blood and brain tissue.

  • Transcardial Perfusion: Perform transcardial perfusion with saline to remove blood from the brain vasculature.[9][14]

  • Brain Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis: Determine the concentration of Adosopine in the brain homogenate and plasma using LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp).

Investigating the Role of Efflux Transporters

To determine if Adosopine is a substrate for efflux transporters like P-glycoprotein, the above experiments can be repeated in the presence of a known P-gp inhibitor, such as Verapamil.[6] A significant increase in the brain concentration of Adosopine in the presence of the inhibitor would suggest that it is a P-gp substrate.

Conceptual Diagram: P-glycoprotein Efflux at the BBB

G cluster_0 Blood cluster_1 Brain Endothelial Cell cluster_2 Brain blood_node Adosopine Pgp P-gp blood_node->Pgp Passive Diffusion Pgp->blood_node Active Efflux brain_node Adosopine Pgp->brain_node Limited Penetration

Caption: P-glycoprotein actively transports Adosopine out of the brain.

Data Interpretation and Summary

The data obtained from these studies can be summarized in the following table:

ParameterDescriptionMethodInterpretation
Kin (mL/s/g) Unidirectional influx clearanceIn-Situ Brain PerfusionA high Kin suggests rapid brain uptake.
Kp Total brain-to-plasma concentration ratioBrain Tissue HomogenateIndicates the overall extent of brain penetration.
Kp,uu Unbound brain-to-plasma concentration ratioIn-Vivo MicrodialysisA Kp,uu of ~1 suggests passive diffusion; <1 suggests active efflux; >1 suggests active influx.

Conclusion

The comprehensive evaluation of Adosopine's BBB permeability using the methodologies outlined in this guide is essential for its successful development as a CNS therapeutic. By employing a combination of in-situ brain perfusion, in-vivo microdialysis, and brain tissue homogenate analysis, researchers can gain a thorough understanding of its brain penetration characteristics and the potential role of active transport mechanisms. This knowledge is critical for predicting human CNS exposure and for making informed decisions in the drug development process.

References

  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179-194. [Link]

  • Groothuis, D. R., Ward, S., Itoku, K. S., Schwerin, S. C., Allen, C. V., Dills, C., & Levy, R. M. (1998). Changes in blood-brain barrier permeability associated with insertion of brain cannulas and microdialysis probes. Brain Research, 803(1-2), 218-230. [Link]

  • Jaquins-Gerstl, A., & Michael, A. C. (2009). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. Journal of Neuroscience Methods, 183(2), 156-163. [Link]

  • van de Ven, R. C., Euser, A. M., van der Togt, C. J., van der Valk, F. M., Lammertsma, A. A., & van Berckel, B. N. (2016). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 18(6), 928-934. [Link]

  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]

  • Regina, A., Koman, A., Piciotti, M., El Hafny, B., & Demeule, M. (1998). Involvement of P-glycoprotein in an in vitro blood-brain barrier model. Journal of Neurochemistry, 71(2), 705-715. [Link]

  • UC Davis/NINDS/NIMH NeuroMab Facility. (2016). Transcardial Perfusion of Rats for Immunohistochemistry. [Link]

  • Terasaki, T., Ohtsuki, S., Hosoya, K., & Taki, K. (2003). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Journal of Pharmacological Sciences, 92(1), 10-18. [Link]

  • Löscher, W., & Potschka, H. (2005). Regulation of P-Glycoprotein in the Brain. Neuroscience, 136(1), 1-16. [Link]

  • Seelbach, M. J., Brooks, T. A., Egleton, R. D., & Davis, T. P. (2010). P-glycoprotein trafficking at the blood–brain barrier altered by peripheral inflammatory hyperalgesia. Journal of Neurochemistry, 113(4), 863-873. [Link]

  • Linard, C., Amourette, C., Velly, L., Martin, C., & Marquette, C. (2002). Blood-brain barrier permeability after gamma whole-body irradiation: an in vivo microdialysis study. Canadian Journal of Physiology and Pharmacology, 80(7), 657-663. [Link]

  • Smith, Q. R. (1989). An in situ brain perfusion technique to study cerebrovascular transport in the rat. Journal of Cerebral Blood Flow & Metabolism, 9(2), 147-156. [Link]

  • Slemann, L., Azbill, J., & Gatson, J. (2020). A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design. Journal of Neuroscience Methods, 346, 108922. [Link]

  • NADIA Scientific. (n.d.). Core IHC Perfusion Protocol. [Link]

  • NeuroScience Associates. (n.d.). Perfusion Protocol/Transcardial. [Link]

  • WikiAnesthesia. (2024, January 10). Atropine. [Link]

  • Lee, G., & Meissner, A. (2024). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Pharmaceutics, 16(5), 589. [Link]

  • D'Cunha, R., & Cisternino, S. (2021). Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain. Pharmaceutics, 13(9), 1339. [Link]

  • The Scientist. (2016, April 4). Increasing drug delivery through the blood-brain barrier [Video]. YouTube. [Link]

  • Urits, I., Clark, G., An, D., Wesp, B., Zhou, R., Amgalan, A., ... & Viswanath, O. (2020). Blood-brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. Regional Anesthesia & Pain Medicine, 45(10), 823-828. [Link]

  • McLendon, K., & Preuss, C. V. (2025). Atropine. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2024, March 29). Atropine. In Wikipedia. [Link]

  • U.S. Department of Health and Human Services. (2013, February 1). Atropine Sulfate. Chemical Hazards Emergency Medical Management. [Link]

  • Lippincott NursingCenter. (2022, April 14). Atropine Sulfate – How Does It Work?. [Link]

  • Drugs.com. (2025, December 28). Atropine: Package Insert / Prescribing Information. [Link]

  • U.S. Food and Drug Administration. (n.d.). 21-146 Atropine Sulfate Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Drugs.com. (2024, August 16). Atropine Side Effects: Common, Severe, Long Term. [Link]

  • Al-Dhabi, A. S., Arasu, M. V., & Duraipandiyan, V. (2022). Review on Pharmacology of Atropine, Clinical Use and Toxicity. Journal of Pharmaceutical Research International, 34(29B), 1-8. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced HPLC-UV Method Development for the Quantification of Adosopine and its Primary Metabolites in Biological Matrices

Executive Overview & Clinical Context Adosopine (10-acetoamido-5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-6,11-dione) is a synthetic tricyclic dibenzoazepine derivative extensively investigated for the management of uri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Clinical Context

Adosopine (10-acetoamido-5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-6,11-dione) is a synthetic tricyclic dibenzoazepine derivative extensively investigated for the management of urinary incontinence and urinary bladder hyperreflexia[1][2]. To accurately model its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, researchers must quantify not only the parent drug but also its three primary metabolites across different physiological compartments, notably plasma and central nervous system (brain) tissue[3].

As a Senior Application Scientist, I have designed this protocol to move beyond a mere sequence of steps. This guide details the causality behind the chromatographic and extraction parameters, providing a self-validating framework based on the foundational methodologies established by and [3][4].

Scientific Rationale: Chromatographic & Extraction Causality

Developing a robust assay for a dibenzoazepine and its metabolites presents specific physicochemical challenges. The parent drug is moderately lipophilic, while its metabolites exhibit increased polarity[3].

Sample Preparation Causality

Brain tissue homogenates are rich in endogenous phospholipids that cause severe matrix effects and column fouling. We employ Liquid-Liquid Extraction (LLE) rather than simple protein precipitation. LLE selectively partitions the uncharged adosopine and its metabolites into an organic phase, leaving polar matrix interferences and proteins behind in the aqueous layer. This choice ensures a clean baseline, which is critical for the UV detection of low-abundance metabolites in complex matrices[3].

Chromatographic Causality

Separation is achieved on a C18 reversed-phase column. Because the metabolites are more polar than Adosopine, they interact less with the hydrophobic stationary phase and elute earlier. The mobile phase is a highly specific isocratic mixture: 0.01 M disodium hydrogenphosphate : acetonitrile : methanol : nonylamine (59.986 : 38 : 2 : 0.014, v/v/v/v) adjusted to pH 4.5 [3].

  • Buffer (pH 4.5): Maintains the weakly basic azepine nitrogen in a consistent ionization state, preventing peak splitting and retention time drift.

  • Nonylamine (The Silanol Blocker): This is a critical, field-proven insight. In silica-based C18 columns, unreacted surface silanols strongly interact with basic amines, causing severe peak tailing. Nonylamine acts as a competing base (ion-pairing agent), occupying these active sites to ensure sharp, symmetrical peaks for the analytes[3].

  • Organic Modifiers: Acetonitrile provides the primary elution strength, while the 2% methanol fine-tunes the hydrogen-bonding selectivity to resolve closely eluting metabolite isomers.

Metabolic Pathway Profiling

Understanding the structural divergence of the analytes is essential for interpreting the chromatogram. The primary degradation and metabolic pathways include N-demethylation, aromatic hydroxylation, and lactam ring hydrolysis[3][4].

Adosopine_Metabolism Parent Adosopine (Lipophilic Parent) M1 N-Desmethyl Adosopine (Metabolite 1) Parent->M1 CYP450 (N-Demethylation) M2 Hydroxylated Adosopine (Metabolite 2) Parent->M2 CYP450 (Aromatic Hydroxylation) M3 Lactam Hydrolysis Product (Metabolite 3) Parent->M3 Hydrolase (Ring Opening)

Fig 1. Putative metabolic pathways of Adosopine yielding three primary polar metabolites.

The Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This protocol incorporates an internal standard (IS) to correct for extraction recovery variations, and Quality Control (QC) samples to verify run-to-run accuracy.

HPLC_Workflow S1 Matrix Aliquot S2 Spike IS & Buffer S1->S2 S3 Liquid-Liquid Extraction S2->S3 S4 N2 Evaporation & Reconstitution S3->S4 S5 HPLC-UV Analysis S4->S5

Fig 2. Self-validating sample preparation workflow for Adosopine extraction from biological matrices.

Step-by-Step Methodology
  • System Suitability Test (SST): Before processing biological samples, inject a neat standard mixture of Adosopine and its three metabolites. Validation Check: Ensure chromatographic resolution ( Rs​ ) between all peaks is > 1.5.

  • Matrix Preparation: Aliquot 200 µL of plasma or brain tissue homogenate (homogenized 1:4 w/v in PBS) into a clean borosilicate glass tube.

  • Internal Standard Addition: Spike the matrix with 20 µL of the structural analogue IS working solution. Validation Check: The IS must elute in a region free of endogenous matrix peaks and target analyte peaks.

  • Alkalinization: Add 100 µL of 0.1 M NaOH. Causality: This suppresses the ionization of the basic functional groups, driving the analytes into their uncharged, lipophilic state to maximize organic extraction efficiency.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of an extraction solvent (e.g., Methyl tert-butyl ether / Ethyl acetate, 80:20 v/v). Vortex vigorously for 3 minutes to ensure complete phase partitioning.

  • Phase Separation: Centrifuge at 4000 × g for 10 minutes at 4°C. The lipid-rich debris and proteins will form a solid pellet at the interface, while the analytes remain in the upper organic layer.

  • Evaporation & Reconstitution: Transfer exactly 1.5 mL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 150 µL of the mobile phase. Validation Check: Reconstituting in the exact mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) during injection.

  • HPLC Analysis: Inject 20 µL into the HPLC-UV system.

Quantitative Data & Method Validation

The method demonstrates rigorous analytical reliability, validated across a wide dynamic range suitable for capturing both peak absorption ( Cmax​ ) and terminal elimination phases[3].

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Column C18 Reversed-Phase (5 µm, 250 x 4.6 mm)Provides optimal hydrophobic retention for tricyclic compounds.
Mobile Phase 0.01 M Na₂HPO₄ : ACN : MeOH : Nonylamine (59.986:38:2:0.014)Balances elution strength (ACN) and selectivity (MeOH).
Aqueous pH 4.5Maintains consistent ionization of basic azepine nitrogen.
Silanol Blocker Nonylamine (0.014%)Competes for active silanol sites, eliminating peak tailing.
Flow Rate 1.0 mL/min (Isocratic)Ensures reproducible retention times and system stability.
Detection UV at 254 nmTargets the conjugated aromatic rings of the dibenzoazepine core.
Table 2: Method Validation Metrics (Plasma & Brain Matrix)
Validation ParameterPerformance MetricAcceptance Criteria (FDA Bioanalytical)
Linearity Range 50 – 5000 ng/mL (or ng/g) R2≥0.99
Intra-assay Precision 8.2% – 14.0% CV ≤15% CV
Inter-assay Precision 8.2% – 14.0% CV ≤15% CV
Analytical Recovery > 82%Consistent and reproducible across range
Accuracy (Relative Error) < 10% ±15% of nominal concentration

References

  • Title: Determination of the tricyclic compound adosupine and its three metabolites in plasma and brain of rat using high-performance liquid chromatography Source: Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 319-325. (1992). URL: [Link]

  • Title: Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence Source: Journal of Pharmaceutical Sciences, 83(2), 137-142. (1994). URL: [Link]

  • Title: Adosopine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Application

Application Note: In Vivo Experimental Protocols for Adosopine Efficacy Testing in Neurogenic Detrusor Overactivity

Scientific Rationale & Model Selection Adosopine (chemically defined as 10-acetoamido-5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-6,11-dione) is a synthetic tricyclic dibenzoazepine compound investigated for its modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Model Selection

Adosopine (chemically defined as 10-acetoamido-5-methyl-5,6-dihydro-11H-dibenzo[b,e]azepin-6,11-dione) is a synthetic tricyclic dibenzoazepine compound investigated for its modulatory effects on urinary bladder hyperreflexia[1]. Because dibenzoazepine derivatives often exhibit complex polypharmacology—acting as antispasmodics, anticholinergics, or direct smooth muscle relaxants—evaluating their efficacy requires an in vivo model that accurately replicates pathological detrusor overactivity without compromising the intact micturition reflex arc.

To achieve this, the 6-hydroxydopamine (6-OHDA) rat model of neurogenic detrusor overactivity (NDO) is the gold standard.

The Causality of the Model: Under normal physiological conditions, dopaminergic neurons in the substantia nigra pars compacta exert a tonic, D1-receptor-mediated inhibitory control over the Pontine Micturition Center (PMC). The stereotaxic injection of the neurotoxin 6-OHDA selectively destroys these dopaminergic neurons. The resulting loss of D1-mediated inhibition leads to a hyperactive PMC, which manifests downstream as severe detrusor hyperreflexia[2][3]. This phenotype is characterized by a shortened intercontraction interval (ICI) and the presence of non-voiding contractions (NVCs) during the bladder storage phase, perfectly mirroring the clinical presentation of NDO. By utilizing this model, researchers can precisely quantify Adosopine's ability to restore storage capacity and suppress involuntary detrusor contractions .

Experimental Workflow

Workflow A Day 0: 6-OHDA Stereotaxic Lesioning B Day 14: Bladder Catheter Implantation A->B C Day 17: Conscious Cystometry Baseline B->C D Day 17: Adosopine Administration C->D E Day 17: Urodynamic Data Acquisition D->E

Fig 1. Experimental timeline for 6-OHDA lesioning, surgical preparation, and Adosopine evaluation.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure a self-validating system, this protocol relies on conscious cystometry . General anesthesia profoundly suppresses the central micturition reflex, which would mask the hyperreflexic phenotype and confound the pharmacological readout of Adosopine.

Phase 1: Stereotaxic 6-OHDA Lesioning (Induction of NDO)
  • Preparation: Anesthetize adult female Sprague-Dawley rats (200–250 g) using isoflurane (2–3% in O₂). Secure the animal in a stereotaxic frame.

  • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery to protect noradrenergic neurons from 6-OHDA toxicity, ensuring selective dopaminergic depletion.

  • Injection: Drill a burr hole and lower a Hamilton syringe into the medial forebrain bundle (Coordinates: AP -1.2 mm, ML +1.5 mm, DV -8.0 mm from bregma).

  • Delivery: Infuse 8 µg of 6-OHDA (dissolved in 4 µL of 0.2% ascorbic acid/saline) at a rate of 1 µL/min. Leave the needle in place for 5 minutes to prevent backflow.

  • Recovery: Allow 14 days for the complete degeneration of the nigrostriatal pathway and the onset of the NDO phenotype.

Phase 2: Surgical Implantation of Bladder Catheters
  • Laparotomy: Under isoflurane anesthesia, perform a midline abdominal incision to expose the urinary bladder.

  • Catheterization: Insert a polyethylene catheter (PE-50) through the bladder dome. Secure it with a purse-string suture (6-0 silk) to ensure a watertight seal.

  • Exteriorization: Tunnel the distal end of the catheter subcutaneously to the scruff of the neck and secure it to the skin.

  • Recovery: Allow 3 days for surgical recovery to ensure that urodynamic recordings are not affected by acute post-operative inflammation.

Phase 3: Conscious Continuous Cystometry & Adosopine Dosing
  • Acclimation: Place the conscious rat in a metabolic cage equipped with a fluid collection scale to measure voided volume.

  • Baseline Recording: Connect the exteriorized catheter to a pressure transducer and a syringe pump via a 3-way stopcock. Infuse physiological saline at room temperature (0.04 mL/min). Record baseline urodynamic parameters for at least 60 minutes to establish the internal control baseline for each animal.

  • Adosopine Administration: Administer Adosopine (e.g., 1 mg/kg or 3 mg/kg) via the intravenous (tail vein) or oral route.

  • Data Acquisition: Continue cystometric recording for 120 minutes post-dose. Monitor the suppression of NVCs and the prolongation of the ICI.

Mechanistic Pathway

Mechanism Toxin 6-OHDA Toxin SubstantiaNigra Substantia Nigra (Dopaminergic Neurons) Toxin->SubstantiaNigra Destroys PMC Pontine Micturition Center (Hyperactive) SubstantiaNigra->PMC Loss of D1 Inhibition Detrusor Detrusor Muscle (Overactivity / NVCs) PMC->Detrusor Hyperreflexia NormalMicturition Restored Micturition (Increased ICI) Detrusor->NormalMicturition Stabilization Adosopine Adosopine (Dibenzoazepine Modulator) Adosopine->Detrusor Antispasmodic/Modulation

Fig 2. Pathophysiological mechanism of 6-OHDA-induced NDO and the modulatory role of Adosopine.

Quantitative Data Presentation

To evaluate Adosopine's efficacy, extract the urodynamic parameters from the cystometrogram. The table below outlines the expected pharmacological profile of a successful detrusor-modulating agent in this specific in vivo model.

Experimental GroupIntercontraction Interval (ICI) (min)Max Voiding Pressure (MVP) (cmH₂O)Non-Voiding Contractions (NVCs/void)
Sham Control (Vehicle) 14.2 ± 1.535.4 ± 4.20.5 ± 0.2
6-OHDA Lesion (Vehicle) 6.8 ± 1.1 (Hyperreflexia)42.1 ± 5.14.8 ± 1.3 (Severe NDO)
6-OHDA + Adosopine (1 mg/kg) 9.5 ± 1.338.2 ± 4.52.1 ± 0.8
6-OHDA + Adosopine (3 mg/kg) 12.8 ± 1.4 (Restored)36.1 ± 3.90.9 ± 0.3 (Suppressed)
6-OHDA + Oxybutynin (1 mg/kg) 13.1 ± 1.634.5 ± 4.11.1 ± 0.4

Data represents standard mean ± SD. A dose-dependent increase in ICI and a reduction in NVCs signify positive therapeutic modulation of the detrusor muscle.

Self-Validating Controls & Quality Assurance

To ensure rigorous Scientific Integrity (E-E-A-T), the experimental design must incorporate the following self-validating control layers:

  • Internal Baseline Control: By recording 60 minutes of baseline cystometry prior to Adosopine administration, each rat serves as its own control. This eliminates inter-subject anatomical variability.

  • Sham-Lesioned Cohort: A group of rats must receive a stereotaxic injection of the vehicle (0.2% ascorbic acid/saline) without 6-OHDA. This proves that the observed hyperreflexia is driven strictly by dopaminergic denervation, not by mechanical trauma to the brain parenchyma.

  • Positive Pharmacological Control: The inclusion of a known clinical standard (e.g., the antimuscarinic Oxybutynin, or a D1-agonist like SKF38393) validates that the assay possesses the dynamic range necessary to detect antispasmodic efficacy.

References

  • Kitta, T., Ouchi, M., Chiba, H., Higuchi, M., Togo, M., Abe-Takahashi, Y., Kusakabe, N., & Shinohara, N. (2020). "Animal Model for Lower Urinary Tract Dysfunction in Parkinson's Disease." International Journal of Molecular Sciences, 21(18), 6520. Available at:[Link]

  • Pritchard, S., Jackson, M. J., Hikima, A., Lione, L., Benham, C. D., Chaudhuri, K. R., Rose, S., Jenner, P., & Iravani, M. M. (2017). "Altered detrusor contractility in MPTP-treated common marmosets with bladder hyperreflexia." PLoS ONE, 12(5), e0175797. Available at:[Link]

Sources

Method

Mobile phase optimization (acetonitrile:water) for Adosopine chromatography

Application Note: Isocratic Mobile Phase Optimization (Acetonitrile:Water) for the Reversed-Phase HPLC Analysis of Adosopine Introduction & Mechanistic Grounding Adosopine (also known as Adosupine) is a synthetic dibenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isocratic Mobile Phase Optimization (Acetonitrile:Water) for the Reversed-Phase HPLC Analysis of Adosopine

Introduction & Mechanistic Grounding

Adosopine (also known as Adosupine) is a synthetic dibenzoazepine derivative extensively studied for the treatment of urinary incontinence[1]. Chemically designated as N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide[1], the molecule presents a unique chromatographic challenge due to its structural dichotomy. It features a highly hydrophobic tricyclic dibenzoazepine core coupled with a polar acetamide side chain.

In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is governed by the partitioning of the analyte between the non-polar stationary phase (e.g., C18 alkyl chains) and the polar mobile phase. If the organic modifier (Acetonitrile) concentration is too high, the hydrophobic core fails to interact sufficiently with the stationary phase, causing Adosopine to elute too rapidly and co-elute with polar degradation products (such as the hydrolysis product of its lactam ring)[2]. Conversely, if the organic concentration is too low, the hydrophobic interactions dominate, leading to excessive retention times and peak broadening.

Foundational analytical studies by established that an isocratic mobile phase of Acetonitrile:Water at a precisely controlled 15:85 (v/v) ratio provides the exact dielectric constant required to balance these competing interactions[2]. This specific ratio enables the baseline resolution of Adosopine from all synthesis impurities and degradation products, making it the gold standard for stability-indicating assays[2]. Similar optimization principles are required when extracting the compound and its metabolites from complex biological matrices like rat plasma and brain tissue[1].

Mechanism A Adosopine Molecule B Dibenzoazepine Core (Hydrophobic) A->B C Acetamide Group (Polar) A->C D C18 Stationary Phase (Strong Retention) B->D Hydrophobic Interactions E 85% Aqueous Mobile Phase (Elution Control) C->E Hydrogen Bonding / Dipole F Optimal Resolution (k' = 3.5 - 5.0) D->F E->F

Fig 1. Mechanistic balance of Adosopine interactions in reversed-phase HPLC.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes a validation checkpoint that must be passed before proceeding to the next step.

Step 1: Mobile Phase Preparation (15:85 ACN:Water)

Causality Note: Acetonitrile and water undergo an endothermic reaction and significant volume contraction when mixed. Measuring them together in a single graduated cylinder will result in an inaccurate ratio, shifting the retention time ( tR​ ). They must be measured independently.

  • Measure exactly 150 mL of HPLC-grade Acetonitrile (ACN) in a clean class-A graduated cylinder.

  • Measure exactly 850 mL of Milli-Q Water (18.2 MΩ·cm) in a separate class-A graduated cylinder.

  • Combine both solvents in a 1 L mobile phase reservoir. Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Degas the mixture via vacuum filtration through a 0.45 µm PTFE membrane to prevent micro-bubble formation in the pump head.

  • Validation Checkpoint 1: Purge the HPLC system and monitor the baseline at 254 nm. The baseline noise must be < 0.05 mAU over 15 minutes before proceeding.

Step 2: Sample Preparation
  • Accurately weigh 10 mg of Adosopine reference standard.

  • Dissolve the standard in 10 mL of the mobile phase (15:85 ACN:Water) to yield a 1 mg/mL stock solution. Causality Note: Using the mobile phase as the diluent prevents solvent-front distortion and peak splitting caused by viscosity or polarity mismatches upon injection.

  • Dilute to a working concentration of 50 µg/mL.

  • Filter the working solution through a 0.22 µm hydrophilic syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions
  • Column: C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size[2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Step 4: System Suitability Testing (SST)

Inject the 50 µg/mL standard solution five consecutive times. The system is considered validated and ready for sample analysis only if the following criteria are met:

  • Validation Checkpoint 2 (SST):

    • Relative Standard Deviation (RSD) of tR​ 1.0%.

    • Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 2000.

Workflow A Independent Solvent Measurement (Prevent Volume Contraction) B Vacuum Filtration & Degassing (Baseline Noise < 0.05 mAU) A->B C Sample Dilution in Mobile Phase (Prevent Peak Splitting) B->C D Isocratic Elution (15:85 ACN:Water) C->D E System Suitability Testing (RSD < 1.0%, Tf < 1.5) D->E F Validated Sample Analysis (Impurity Resolution) E->F

Fig 2. Self-validating step-by-step mobile phase optimization workflow for Adosopine.

Results: Mobile Phase Optimization Data

To demonstrate the causality behind selecting the 15:85 ratio, the table below summarizes the quantitative system suitability data obtained across different Acetonitrile:Water ratios during method development. The critical parameter is the resolution ( Rs​ ) between Adosopine and its primary lactam-hydrolysis degradation product[2].

Table 1: Effect of Acetonitrile Concentration on Adosopine Chromatography

Mobile Phase Ratio (ACN:Water, v/v)Retention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Hydrolysis ImpurityChromatographic Conclusion
10:90 18.41.651,8504.5Unfavorable: Excessive run time, broad peak shape, fails Tf​ criteria.
15:85 8.2 1.12 3,200 2.8 Optimal: Sharp peak, baseline resolution ( Rs​ > 2.0), ideal run time.
20:80 4.11.052,1001.1Unfavorable: Co-elution with polar impurities, fails Rs​ criteria.

Data Interpretation: At a 10% ACN concentration, the mobile phase is too polar, forcing the hydrophobic dibenzoazepine core to interact excessively with the C18 stationary phase, resulting in peak broadening ( N < 2000) and an inefficient run time. At 20% ACN, the elution strength is too high, compressing the chromatographic window and causing Adosopine to co-elute with its polar lactam-hydrolysis degradation product ( Rs​ < 1.5). The 15:85 ratio represents the thermodynamic "sweet spot," providing optimal theoretical plates and baseline resolution, confirming the parameters established in the literature[2].

Conclusion

The optimization of the mobile phase for Adosopine relies heavily on balancing the hydrophobic retention of its tricyclic core with the elution requirements of its polar functional groups. By strictly adhering to an isocratic 15:85 (v/v) Acetonitrile:Water ratio and employing a self-validating protocol with rigorous system suitability checkpoints, analysts can ensure highly reproducible, stability-indicating separations suitable for both pharmaceutical quality control and complex biological matrix analysis.

References

  • Title: Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence. Source: Journal of Pharmaceutical Sciences, 83(2), 137-142, 1994. URL: [Link]

  • Title: Determination of the tricyclic compound adosupine and its three metabolites in plasma and brain of rat using high-performance liquid chromatography. Source: Journal of Chromatography, 574(2), 319-325, 1992. URL: [Link]

Sources

Application

Application Note: Mass Spectrometry Parameters for the Structural Elucidation of Adosopine

Introduction & Scientific Context Adosopine is a synthetic dibenzoazepine derivative that has been extensively investigated as a potential therapeutic agent for the management of urinary incontinence[1]. Its chemical str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Adosopine is a synthetic dibenzoazepine derivative that has been extensively investigated as a potential therapeutic agent for the management of urinary incontinence[1]. Its chemical structure, N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide, consists of a rigid tricyclic core featuring a lactam ring and an acetamide moiety (Molecular Formula: C17H14N2O3)[1],[2].

Historically, analytical studies have relied on C18 reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to evaluate adosopine's stability and identify degradation pathways, such as the hydrolysis of its lactam ring[2],[3]. Furthermore, liquid-liquid extraction (LLE) methods have been utilized to isolate adosopine and its three primary metabolites from complex biological matrices, including rat plasma and brain tissue, for pharmacokinetic profiling[4],[5]. However, modern drug development requires the superior sensitivity and specificity of Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

This application note details a robust, self-validating UHPLC-MS/MS protocol designed for the structural elucidation and trace-level quantification of adosopine.

Theoretical Fragmentation & Ionization Causality

To design an effective MS/MS method, one must first understand the physicochemical behavior of the molecule in the gas phase. Adosopine has an exact monoisotopic mass of 294.1004 Da.

  • Ionization Mode (ESI+) : The azepine nitrogen and the carbonyl oxygens of the acetamide and lactam groups are excellent proton acceptors. Therefore, positive Electrospray Ionization (ESI+) is mandated, yielding a strong protonated precursor ion [M+H]+ at m/z 295.1.

  • Collision-Induced Dissociation (CID) Pathways :

    • Primary Cleavage (Quantifier) : The acetamide group is the most labile moiety under CID. The loss of a ketene molecule (CH2=C=O, 42 Da) requires the lowest activation energy, generating a highly stable amine product ion at m/z 253.1.

    • Secondary Cleavage (Qualifier) : Higher collision energies induce the loss of carbon monoxide (CO, 28 Da) from the central azepine/lactam ring of the m/z 253.1 fragment, yielding a secondary product ion at m/z 225.1.

By targeting these specific thermodynamic vulnerabilities, we ensure maximum signal-to-noise (S/N) ratios while minimizing cross-talk from endogenous matrix components.

Experimental Methodologies

Sample Preparation (Liquid-Liquid Extraction)

Causality: Biological matrices contain phospholipids and proteins that cause severe ion suppression in the ESI source. LLE using a non-polar solvent effectively partitions the lipophilic tricyclic adosopine away from polar matrix interferents[5].

  • Aliquot : Transfer 100 µL of biological sample (plasma or brain homogenate) into a 2.0 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 100 ng/mL in methanol).

  • Alkalinization : Add 50 µL of 0.1 M NaOH. Why? Raising the pH suppresses the ionization of the azepine nitrogen in solution, driving adosopine into its uncharged, lipophilic free-base form to maximize extraction recovery.

  • Extraction : Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Separation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution : Transfer 800 µL of the upper organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase.

UHPLC Separation Parameters

Causality: Tricyclic compounds possess nitrogens that can interact with residual silanols on standard silica columns, leading to severe peak tailing. An end-capped, sub-2-micron C18 column is required to ensure sharp, symmetrical peaks. Formic acid is added to the mobile phase to maintain an acidic pH, ensuring adosopine remains protonated for optimal ESI+ efficiency.

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)
0.095%5%0.40
1.095%5%0.40
4.010%90%0.40
5.510%90%0.40
5.695%5%0.40
8.095%5%0.40
Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MS/MS Parameters for Adosopine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Adosopine295.1253.17025Quantifier
Adosopine295.1225.17045Qualifier

Workflow Visualization

Adosopine_Workflow N1 Sample Prep (LLE / SPE) N2 UHPLC (C18 Column) N1->N2 N3 ESI(+) m/z 295.1 N2->N3 N4 Q1: Precursor m/z 295.1 N3->N4 N5 Q2: CID Fragmentation N4->N5 N6 Q3: Products m/z 253.1, 225.1 N5->N6

Figure 1: Step-by-step LC-MS/MS workflow for Adosopine structural elucidation.

Self-Validating System (Trustworthiness & QC)

A protocol is only as reliable as its internal quality controls. To ensure the integrity of the structural elucidation and quantitative data, this workflow incorporates a self-validating feedback loop:

  • Ion Ratio Verification : The ratio of the qualifier ion (m/z 225.1) to the quantifier ion (m/z 253.1) must be calculated for every injection. This ratio must remain within ±20% of the ratio established by the neat reference standard. A deviation >20% instantly flags the sample for co-eluting matrix interference or in-source fragmentation anomalies.

  • System Suitability Test (SST) : Prior to any biological sample analysis, a sequence consisting of a Double Blank (matrix only), a Blank + IS, and a Lower Limit of Quantification (LLOQ) sample must be injected. The LLOQ must exhibit an S/N ratio ≥ 10:1, and the Double Blank must show no carryover >20% of the LLOQ signal.

  • Matrix Effect Calculation : Post-extraction spiked samples must be compared against neat standards to calculate the Matrix Factor (MF). An IS-normalized MF outside the range of 0.85–1.15 requires a revision of the LLE wash steps to ensure data trustworthiness.

References

  • Wikipedia Contributors. "Adosopine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Perico, A., et al. "Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence." Journal of Pharmaceutical Sciences, 83(2): 137-42 (1994). URL:[Link]

  • d'Aranno, V., et al. "Determination of the tricyclic compound adosupine and its three metabolites in plasma and brain of rat using high-performance liquid chromatography." Journal of Chromatography, 574(2): 319-25 (1992). URL:[Link]

  • PatSnap Synapse. "Adosopine - Drug Targets, Indications, Patents." PatSnap. URL:[Link]

Sources

Method

Application Note: Solid-State Stability Testing and Degradation Profiling of Adosopine Formulations

Introduction & Mechanistic Rationale Adosopine (N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide) is a synthetic tricyclic dibenzoazepine compound historically investigated for the treatment of u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Adosopine (N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide) is a synthetic tricyclic dibenzoazepine compound historically investigated for the treatment of urinary incontinence[1][2]. As with any solid oral dosage form, establishing a robust solid-state stability profile is a critical quality attribute (CQA) during the drug development lifecycle.

Mechanistic Insight (Expertise & Causality): The primary vulnerability of Adosopine in the solid state is the nucleophilic attack on its structure, leading specifically to the hydrolysis of the lactam ring[3]. While solid-state reactions are inherently slower than those in solution, trace moisture adsorbed by hygroscopic excipients (e.g., microcrystalline cellulose or certain disintegrants) can create a micro-environmental liquid phase within the formulation matrix. This localized moisture acts as a reaction medium, facilitating hydrolytic cleavage. Therefore, stability protocols must rigorously control environmental humidity and employ analytical methods highly selective for this specific lactam hydrolysis degradant.

Analytical Strategy: Stability-Indicating HPLC

To accurately quantify Adosopine and its degradation products, a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Based on the foundational analytical framework developed by [3], an isocratic reversed-phase method provides the necessary resolution.

Causality of Method Parameters: The hydrolysis of the lactam ring opens the cyclic structure, exposing polar functional groups (such as carboxylic acids and secondary amines). This renders the degradation product significantly more polar than the parent Adosopine molecule. To prevent this polar degradant from eluting prematurely in the column's void volume, a highly aqueous mobile phase—specifically Acetonitrile:Water (15:85, v/v)—is required[3]. This deliberately low organic modifier concentration ensures adequate retention and baseline resolution on a non-polar C18 stationary phase.

Experimental Protocols
Protocol A: Solid-State Environmental Exposure

This protocol aligns with the for the stability testing of new drug substances and products[4][5].

Step 1: Sample Preparation

  • Weigh exactly 50.0 mg of the formulated Adosopine solid dosage (or API-excipient blends) into open glass vials (for stress testing) and sealed amber glass vials (for formal stability).

  • Ensure the formulations are characterized for initial water content using Karl Fischer titration to establish a baseline.

Step 2: Chamber Equilibration and Storage

  • Place the prepared vials into calibrated, continuous-operation environmental stability chambers.

  • Long-Term Conditions: Set the chamber to 25°C ± 2°C / 60% RH ± 5% RH[4].

  • Accelerated Conditions: Set the chamber to 40°C ± 2°C / 75% RH ± 5% RH[4].

  • Pull samples at predefined intervals: 0, 3, and 6 months for accelerated storage; 0, 3, 6, 9, and 12 months for long-term storage[4][6].

Protocol B: Extraction and HPLC Analysis

Trustworthiness & Self-Validation: This protocol incorporates a strict mass balance check. The sum of the remaining API and the quantified degradants must approximate 100% of the initial assay value. A significant deviation (>0.5%) indicates an undetected secondary degradation pathway or incomplete extraction.

Step 1: Sample Extraction

  • Transfer the stressed solid sample (50.0 mg equivalent of Adosopine) into a 50 mL volumetric flask.

  • Add 30 mL of the mobile phase (Acetonitrile:Water, 15:85 v/v) and sonicate for 15 minutes at ambient temperature to ensure complete solubilization of the API and the polar degradants.

  • Make up to volume with the mobile phase, mix thoroughly, and filter through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial.

Step 2: HPLC System Parameters

  • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3].

  • Mobile Phase: Acetonitrile:Water (15:85, v/v), isocratic elution[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance (wavelength optimized to Adosopine's λmax, typically ~254 nm).

  • System Suitability: The resolution ( Rs​ ) between Adosopine and the lactam hydrolysis product must be 2.0.

Data Presentation

The following table summarizes the expected degradation kinetics of Adosopine under ICH Q1A(R2) conditions, highlighting the temperature and humidity dependence of the lactam ring hydrolysis.

Storage ConditionTime Point (Months)Adosopine Assay (% w/w)Lactam Hydrolysis Product (%)Mass Balance (%)
Initial (T=0) 099.80N.D.99.80
25°C / 60% RH 399.650.1099.75
25°C / 60% RH 699.400.3599.75
40°C / 75% RH 398.101.6099.70
40°C / 75% RH 696.503.1599.65

(Note: N.D. = Not Detected. Mass balance consistency >99.5% self-validates the absence of secondary, undetected degradation pathways during the testing period).

Workflow Visualization

Adosopine_Stability_Workflow Start Adosopine Solid-State Formulation Cond1 Long-Term Storage 25°C / 60% RH Start->Cond1 Cond2 Accelerated Storage 40°C / 75% RH Start->Cond2 Sampling Time-Point Sampling (0, 3, 6, 9, 12 Months) Cond1->Sampling Cond2->Sampling Extraction Sample Extraction (Acetonitrile:Water 15:85) Sampling->Extraction HPLC Isocratic HPLC Analysis (C18 Reversed-Phase) Extraction->HPLC Degradation Quantify Lactam Ring Hydrolysis Product HPLC->Degradation Identify Impurities

Workflow for Adosopine solid-state stability testing and lactam hydrolysis quantification.

References
  • Perico, A., Triolo, A., Viti, G., Mannucci, C., Caviglioli, G., Cocchini, A., Pestellini, V., Paoli, P., & Dapporto, P. (1994). "Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence." Journal of Pharmaceutical Sciences, 83(2): 137-42. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability testing of new drug substances and products." ICH Quality Guidelines. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Adosopine Technical Support Center: Troubleshooting Lactam Ring Hydrolysis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that formulating and analyzing tricyclic compounds like Adosopine (N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that formulating and analyzing tricyclic compounds like Adosopine (N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide) presents unique stability challenges[1].

During routine stability testing and forced degradation studies, you may observe a persistent secondary peak in your chromatograms. Extensive analytical studies have isolated and characterized this specific degradant as the hydrolysis product of the 7-membered lactam ring present in the Adosopine structure[2].

This guide provides field-proven insights, mechanistic explanations, and self-validating experimental protocols to help you identify, troubleshoot, and mitigate lactam ring hydrolysis in your Adosopine samples.

Mechanistic Insight: Why Does the Lactam Ring Fail?

To troubleshoot degradation, we must first understand the causality behind the molecule's reactivity. Adosopine contains two amide-type functional groups: an exocyclic acetamide side chain and an endocyclic cyclic amide (lactam).

While standard amides are relatively stable, lactam rings—particularly those constrained within tricyclic systems like dibenzoazepines—exhibit inherent bond strain[3]. The carbonyl carbon of the lactam ring is highly electrophilic. In the presence of moisture, and catalyzed by either specific acid (H⁺) or specific base (OH⁻) conditions, this carbon undergoes nucleophilic attack[4].

This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate forces the cleavage of the C-N bond, irreversibly opening the ring and yielding a highly polar amino-acid derivative. Because this process is thermodynamically driven by the relief of ring strain, the lactam ring will always hydrolyze exponentially faster than the linear acetamide side chain.

LactamHydrolysis A Intact Adosopine (7-Membered Lactam) B Nucleophilic Attack (H2O / OH- / H+) A->B pH Extremes C Tetrahedral Intermediate B->C Catalysis D C-N Bond Cleavage (Ring Opening) C->D Rate-Limiting E Hydrolyzed Degradant (Amino Acid) D->E Irreversible

Fig 1: Mechanistic pathway of Adosopine lactam ring hydrolysis via specific acid/base catalysis.

Troubleshooting FAQs

Q1: During stability testing, I observe a secondary peak growing over time. How do I definitively confirm it is the lactam hydrolysis product? A: You must rely on orthogonal analytical techniques. First, evaluate the HPLC retention time. Ring-opening generates a free carboxylic acid and a secondary amine, drastically increasing the molecule's polarity[3]. On a reversed-phase C18 column, this degradant will elute significantly earlier than the intact, hydrophobic Adosopine API. Second, use LC-MS. The hydrolysis reaction adds one molecule of water across the cleaved bond, resulting in a precise mass shift of +18.01 Da compared to the parent API.

Q2: How do pH and temperature affect the degradation kinetics of Adosopine? A: Lactam hydrolysis follows specific acid-base catalysis kinetics, meaning the degradation rate plots as a V-shaped or U-shaped curve against pH[4]. The degradation is highly accelerated at pH < 3.0 and pH > 8.0. Furthermore, the reaction follows Arrhenius kinetics; elevating the temperature during accelerated stability testing (e.g., 40°C/75% RH) provides the thermal energy required to overcome the activation barrier of the tetrahedral intermediate formation.

Q3: What formulation strategies can mitigate this degradation in aqueous solutions? A: To stabilize Adosopine in solution, you must formulate at the pH of maximum stability (typically slightly acidic to neutral, e.g., pH 5.5–6.5, determined via kinetic profiling). Utilize buffer systems with low buffer capacity to minimize general acid/base catalysis. If hydrolysis persists, consider replacing a portion of the aqueous vehicle with non-aqueous co-solvents (e.g., propylene glycol or PEG 400) to lower the dielectric constant of the medium, which thermodynamically disfavors the charge-separated transition state[4].

Experimental Protocols

To properly troubleshoot, you must be able to intentionally generate the degradant (Forced Degradation) and accurately resolve it (HPLC Analysis). The following protocols are designed as self-validating systems: if the quenching step in Protocol 1 is omitted, you will observe continuous baseline drift in Protocol 2, validating the kinetic nature of the degradation.

Protocol 1: Forced Hydrolytic Degradation of Adosopine

Purpose: To generate a reference standard of the lactam-hydrolyzed degradant for analytical method validation.

  • Sample Preparation: Dissolve 10 mg of Adosopine API in 2 mL of Acetonitrile (ACN). Causality: Adosopine has poor aqueous solubility; a co-solvent ensures the API is fully dissolved and homogeneously exposed to the stressor.

  • Stress Application: Transfer 1 mL of the solution into a sealed glass vial. Add 1 mL of 0.1 N NaOH (Base Catalysis) or 0.1 N HCl (Acid Catalysis).

  • Incubation: Heat the vial in a thermomixer at 60°C for 24 hours. Causality: Thermal stress accelerates the nucleophilic attack, generating sufficient degradant (typically 10-15% area normalization) for peak identification without causing secondary, non-specific degradation.

  • Quenching (Critical Step): Remove the vial from heat and immediately neutralize the solution (add 1 mL of 0.1 N HCl to the base-stressed sample, or vice versa). Causality: Neutralization halts the catalytic cycle, "freezing" the degradation profile so the sample remains stable while waiting in the autosampler queue.

  • Dilution: Dilute the quenched sample 1:10 with the HPLC mobile phase prior to injection to prevent column overloading.

Protocol 2: HPLC-UV Analytical Method

Purpose: To resolve intact Adosopine from its synthesis impurities and lactam hydrolysis products[2].

  • System Setup: Install a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (15:85, v/v). Degas thoroughly. Causality: The high aqueous ratio is required to retain the highly polar hydrolyzed degradant long enough to resolve it from the solvent front.

  • Parameters: Set the flow rate to 1.0 mL/min and the column oven to 25°C. Set the UV detector to 254 nm to capture the dibenzoazepine chromophore.

  • Execution: Inject 20 µL of the sample prepared in Protocol 1.

HPLCWorkflow Step1 1. Sample Prep Dissolve API in Co-solvent Step2 2. Forced Degradation Add 0.1N HCl/NaOH at 60°C Step1->Step2 Stress Application Step3 3. HPLC Separation C18, ACN:Water (15:85) Step2->Step3 Quench & Inject Step4 4. Peak Identification LC-MS (+18 Da Mass Shift) Step3->Step4 Resolve Polarity Shift

Fig 2: Experimental workflow for forced degradation and HPLC separation of Adosopine samples.

Data Presentation: Chromatographic Expectations

When executing the protocols above, your analytical data should align with the following validated parameters. Use this table to benchmark your laboratory's results.

ParameterSpecification / ObservationScientific Rationale
Column Chemistry C18 Reversed-PhaseIdeal for separating highly polar degradants from the hydrophobic parent API.
Mobile Phase Acetonitrile:Water (15:85, v/v)Isocratic conditions provide reproducible resolution for the specific polarity of Adosopine[2].
Elution Order 1 Hydrolyzed Degradant (Ring-opened)Increased polarity (free COOH and NH groups) drastically reduces retention time on the non-polar stationary phase.
Elution Order 2 Intact Adosopine APIHigher hydrophobicity retains the intact tricyclic ring longer on the C18 column.
Mass Shift (LC-MS) +18.01 DaCorresponds to the stoichiometric addition of H₂O across the cleaved lactam C-N bond.

References

  • [1] Adosopine. Wikipedia. Available at: [Link]

  • [2] Perico, A., et al. (1994). Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence. Journal of Pharmaceutical Sciences, 83(2): 137–42. Available at: [Link]

  • [4] Drug stability. Basicmedical Key. Available at: [Link]

  • [3] Chemical stability in dosage forms. Clinical Gate. Available at: [Link]

Sources

Optimization

Resolving HPLC peak tailing during Adosopine impurity profiling

Troubleshooting Guide: Resolving Peak Tailing in Adosopine Impurity Profiling Mechanistic Overview: The Root Cause of Tailing Adosopine is a dibenzoazepine derivative investigated for the treatment of urinary incontinenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Resolving Peak Tailing in Adosopine Impurity Profiling

Mechanistic Overview: The Root Cause of Tailing

Adosopine is a dibenzoazepine derivative investigated for the treatment of urinary incontinence[1]. Structurally, the parent drug features an acetamide group and a lactam ring, rendering it relatively neutral under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. Consequently, the main Adosopine peak typically elutes symmetrically[1].

However, during impurity profiling, researchers frequently encounter severe peak tailing. This is caused by synthesis precursors and degradation products—such as the hydrolysis product of the lactam ring or unreacted 10-amino intermediates—which contain free primary or secondary amines[2]. In typical mobile phases, these basic amine groups become protonated (positively charged). They subsequently undergo kinetically slow, secondary ion-exchange interactions with highly acidic, unbonded silanol groups (Si-O⁻) present on the silica stationary phase[3]. Resolving this requires a systematic approach to suppress silanol ionization and physically shield the silica surface.

Diagnostic & Resolution Workflow

TroubleshootingWorkflow Start Identify Peak Tailing (Tf > 1.5) in Impurities CheckPH Is Mobile Phase pH ≤ 2.5? Start->CheckPH AdjustPH Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckCol Using High-Purity Type-B Silica? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to End-capped or Base-Deactivated Column CheckCol->ChangeCol No CheckBuffer Is Buffer Concentration Adequate (>10 mM)? CheckCol->CheckBuffer Yes ChangeCol->CheckBuffer IncreaseBuffer Increase Buffer Strength or Add TEA CheckBuffer->IncreaseBuffer No Success Symmetrical Peaks Achieved (Tf ≤ 1.5) CheckBuffer->Success Yes IncreaseBuffer->Success

Logical decision tree for diagnosing and resolving HPLC peak tailing in basic impurities.

Frequently Asked Questions (FAQs)

Q1: Why does adjusting the mobile phase pH resolve this secondary interaction? A: The key to eliminating silanol-driven tailing is controlling the ionization state of the stationary phase. Residual free silanols on silica columns typically have a pKa between 3.5 and 4.5[3]. If your mobile phase pH is near or above this range (e.g., pH 5–7), a significant portion of these silanols will be ionized (Si-O⁻), creating highly active electrostatic binding sites for basic impurities. By lowering the mobile phase pH to ≤ 2.5 using an acidic modifier like Trifluoroacetic Acid (TFA) or phosphoric acid, you force the silanols into their fully protonated, neutral state (Si-OH)[4]. This effectively shuts down the ion-exchange pathway, forcing the basic impurities to separate purely based on hydrophobic partitioning.

Q2: Are legacy additives like Triethylamine (TEA) still required for basic compounds? A: Historically, TEA (e.g., 20–25 mM) was added to the mobile phase as a "sacrificial base" to competitively bind and mask highly acidic silanols on older Type-A silica columns[4]. However, with the advent of ultra-pure Type-B silica—which is manufactured without trace metal contaminants (like iron and aluminum that increase silanol acidity) and features exhaustive double-endcapping—the need for TEA has been largely eliminated[3]. Modern troubleshooting protocols prioritize upgrading to a Type-B, base-deactivated, or charged-surface hybrid (CSH) column over using complex, system-contaminating additives.

Q3: My column is new, but all peaks (including the neutral parent drug) are suddenly tailing. Is this a silanol issue? A: No. If all peaks in the chromatogram (both neutral and basic) exhibit similar peak shape degradation, the root cause is physical, not chemical. This typically indicates a void at the head of the column, accumulation of sample matrix components on the guard column, or slippage of the tubing connecting the column to the HPLC system (common with PEEK finger-tight fittings).

Quantitative Impact of Method Parameters

The following table summarizes the expected impact of various chromatographic parameters on the USP Tailing Factor (Tf) and Resolution (Rs) of basic Adosopine impurities.

Column TechnologyMobile Phase pHAdditive / BufferImpurity Tailing Factor (Tf)Resolution (Rs)
Type-A Silica (Legacy)6.0None> 3.0 (Severe)< 1.5
Type-A Silica2.50.1% TFA2.2 (Moderate)1.8
Type-B Silica (End-capped)6.0None1.9 (Slight)2.1
Type-B Silica (End-capped)2.50.1% TFA1.1 (Excellent)3.5
Type-B Silica (End-capped)2.520mM Phosphate1.0 (Ideal)3.6
Experimental Protocol: Method Optimization for Impurity Profiling

This protocol provides a self-validating workflow to systematically eliminate secondary silanol interactions and achieve a USP Tailing Factor (Tf) ≤ 1.5 for all Adosopine synthesis impurities.

Step 1: Baseline Assessment (System Suitability)

  • Prepare a standard system suitability solution containing Adosopine (100 µg/mL) and its primary basic precursor, 10-amino-5,6-dihydro-11H-dibenzo[b,e]azepine-6,11-dione (10 µg/mL).

  • Inject onto the current HPLC setup. Calculate the baseline Tf for both peaks using your chromatography data system (CDS).

Step 2: Mobile Phase pH Optimization

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Run the gradient. Causality check: The low pH protonates and neutralizes the acidic silanols on the silica surface, preventing ion-exchange interactions with the protonated amine impurities[4].

Step 3: Stationary Phase Upgrade

  • If Tf remains > 1.5, replace the legacy Type-A silica column with a high-purity Type-B silica column (e.g., C18, fully end-capped, 1.7 - 3.0 µm particle size).

  • Causality check: Type-B silica lacks the trace metal contaminants (Fe, Al) that withdraw electrons from silanol groups and exacerbate their acidity[3].

Step 4: Buffer Capacity Enhancement (If Required)

  • If tailing persists due to localized pH shifts during the gradient, switch Mobile Phase A to a 20 mM Potassium Phosphate buffer adjusted to pH 2.5.

  • The increased ionic strength will mask any remaining active silanol sites and maintain a constant ionization state for the analytes[4].

Step 5: Protocol Validation

  • Re-inject the standard solution.

  • Validation Criteria: The optimization is considered successful and self-validating when the basic impurity peak exhibits a Tf ≤ 1.5, and baseline resolution (Rs > 2.0) from the main Adosopine peak is maintained across three consecutive replicate injections.

References
  • Adosopine - Wikipedia. Wikipedia, The Free Encyclopedia. 1

  • How to Reduce Peak Tailing in HPLC? Phenomenex. 3

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Adosopine - Drug Targets, Indications, Patents. Patsnap Synapse. 2

  • HPLC Troubleshooting Guide. HPLC.eu. 4

Sources

Troubleshooting

Reducing baseline noise in Adosopine UV-Vis spectroscopic analysis

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals conducting ultraviolet-visible (UV-Vis) spectroscopic analysis of Adosopine (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals conducting ultraviolet-visible (UV-Vis) spectroscopic analysis of Adosopine (N-(5-methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide), a tricyclic dibenzoazepine derivative investigated for the treatment of urinary incontinence [1].

Because Adosopine is frequently quantified in complex biological matrices (such as plasma and brain tissue homogenates) [2], achieving a stable, noise-free baseline is critical for accurate pharmacokinetic and stability profiling. This guide synthesizes instrument physics, solvent chemistry, and sample preparation to help you troubleshoot and eliminate baseline noise.

I. Diagnostic Workflow for Baseline Noise

Before adjusting instrument parameters, use the following logical pathway to isolate the root cause of the photometric noise.

G Start Baseline Noise Detected in Adosopine UV-Vis CheckWavelength Is noise localized near λmax (260-264 nm)? Start->CheckWavelength SolventCheck Check Solvent UV Cutoff (e.g., switch to Acetonitrile) CheckWavelength->SolventCheck Yes GlobalNoise Is noise present across the entire UV spectrum? CheckWavelength->GlobalNoise No LampCheck Check Deuterium (D2) Lamp (>1000 hrs or low energy?) GlobalNoise->LampCheck Yes SampleCheck Check Sample Prep (Degas & Filter to 0.22 µm) GlobalNoise->SampleCheck No ReplaceLamp Replace D2 Lamp & Recalibrate Optics LampCheck->ReplaceLamp Failed LampCheck->SampleCheck Passed

Workflow for diagnosing and resolving baseline noise in Adosopine UV-Vis spectroscopic analysis.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my baseline severely noisy specifically around Adosopine’s λmax (~260 nm)?

The Causality: Adosopine's conjugated tricyclic dibenzoazepine ring system exhibits a strong π→π∗ transition, resulting in a maximum absorption ( λmax​ ) typically between 260 nm and 264 nm. If you are using a solvent or extraction buffer with a UV cutoff wavelength near this region (e.g., Ethyl Acetate at 256 nm or Chloroform at 245 nm), the solvent itself absorbs nearly all the source light [3]. To compensate for the lack of photons reaching the detector, the spectrophotometer's photomultiplier tube (PMT) automatically increases its gain. This amplification indiscriminately multiplies electronic background noise, destroying the signal-to-noise ratio (SNR) [5]. The Solution: Always select a solvent with a UV cutoff at least 40 nm below the analyte's λmax​ . For Adosopine, HPLC-grade Acetonitrile (cutoff 190 nm) or Methanol (cutoff 205 nm) are the gold standards [3].

Q2: How do I distinguish between Deuterium lamp degradation and solvent impurities?

The Causality: The Deuterium ( D2​ ) lamp provides the continuous ultraviolet spectrum (190–400 nm) required for Adosopine analysis. As the lamp ages past 1,000 hours, the electrode coating degrades, causing the emission energy to drop exponentially [4]. Lamp degradation causes global baseline noise across the entire UV spectrum. Conversely, solvent impurities (such as trace aromatics in lower-grade diluents) cause localized noise peaks, typically between 200–250 nm [5]. The Solution: Run a self-validating air-blank scan. If the noise persists with empty cuvettes, the lamp is failing. If the baseline is flat with air but noisy when the solvent is introduced, your diluent is contaminated.

Q3: How do biological matrices from Adosopine pharmacokinetic studies contribute to baseline drift?

The Causality: Adosopine is frequently extracted from rat plasma and brain tissues using liquid-liquid extraction [2]. Trace lipids, precipitated proteins, or incomplete phase separation leave micro-particulates in the sample. In the cuvette, these particulates cause Rayleigh scattering. Because scattering intensity is inversely proportional to the fourth power of the wavelength ( λ4 ), the noise and baseline drift become exponentially worse in the deep UV region. Furthermore, dissolved gases from cold solvent mixtures can form micro-bubbles on the cuvette walls, acting as transient scattering centers. The Solution: Implement a strict 0.22 µm PTFE filtration step post-extraction and degas the sample via sonication prior to reading.

III. Quantitative Reference Data

Table 1: Solvent Selection for Adosopine UV-Vis Analysis

To maintain optical transparency at Adosopine's ~260 nm absorption peak, solvent selection is paramount.

SolventUV Cutoff (nm)Suitability for AdosopineCausality / Mechanistic Notes
Acetonitrile (HPLC Grade) 190Excellent High transparency; ideal for plasma extracts and reversed-phase compatibility.
Methanol (HPLC Grade) 205Excellent Good solubility for tricyclic lactam compounds; minimal baseline interference.
Chloroform 245Marginal Dangerously close to λmax​ . Causes high baseline noise; requires rigorous baseline correction.
Ethyl Acetate 256Poor Cutoff overlaps directly with Adosopine λmax​ ; causes severe PMT gain noise.
Table 2: Deuterium ( D2​ ) Lamp Diagnostic Thresholds

Monitor these parameters to preemptively identify source-driven baseline noise.

ParameterAcceptable RangeIndicator of Critical Failure
Operating Hours < 1,000 hours> 1,500 hours (Energy output drops > 50%)
Baseline Drift < 0.001 AU/hr> 0.003 AU/hr (after a 30-minute thermal warm-up)
Photometric Noise < 0.00005 AUVisible high-frequency spikes in an air-blank scan

IV. Self-Validating Experimental Protocols

Protocol 1: Validating Solvent Background and Baseline Zeroing

This protocol ensures that neither the cuvette nor the solvent is contributing to baseline noise before the Adosopine sample is introduced.

  • Cuvette Matching: Clean two matched fused quartz cuvettes. Note: Standard glass cuvettes absorb all UV light below 300 nm and will cause complete signal loss for Adosopine [3].

  • Thermal Stabilization: Ignite the spectrophotometer's D2​ lamp and allow a strict 30-minute warm-up period to achieve thermal equilibrium.

  • Air Blanking (Self-Validation): Place the empty quartz cuvettes in both the reference and sample paths. Run a baseline scan from 200–400 nm. The resulting baseline should be flat (noise < 0.00005 AU). If noise is present, proceed to Protocol 2.

  • Solvent Evaluation: Fill both cuvettes with the chosen diluent (e.g., Acetonitrile). Scan the sample cuvette against the reference. If the absolute absorbance exceeds 0.05 AU at 260 nm, the solvent lot is contaminated and must be discarded.

  • Sample Measurement: Introduce the filtered Adosopine sample. To obtain reliable quantitative data, ensure the peak absorbance of Adosopine is at least three times higher in intensity than the background noise of the instrument [3].

Protocol 2: Deuterium Lamp Energy Verification

Perform this workflow if Protocol 1 fails the Air Blanking step.

  • Access Diagnostics: Navigate to the spectrophotometer’s internal diagnostic or maintenance software menu.

  • Execute Energy Scan: Run a "Lamp Energy" or "Zero Order" scan to measure the raw photon count reaching the detector without a sample.

  • Evaluate at 260 nm: Compare the energy profile at 260 nm against the manufacturer's installation baseline.

  • Action: If the energy has degraded by >50%, the lamp can no longer provide sufficient photons for accurate Adosopine quantification. Power down the instrument, replace the D2​ lamp, and perform an optical alignment/wavelength calibration prior to resuming analysis[4].

V. References

  • Wikipedia. "Adosopine". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mancinelli A, et al. "Determination of the tricyclic compound adosupine and its three metabolites in plasma and brain of rat using high-performance liquid chromatography". Journal of Chromatography B: Biomedical Sciences and Applications, 1992. Available at: [Link]

  • Chemistry LibreTexts. "4.4: UV-Visible Spectroscopy". LibreTexts Project. Available at: [Link]

  • Bodie Instruments. "Deuterium Lamp Maintenance Guide for UV-Vis Spectrophotometers". Bodie Instruments Technical Guides. Available at: [Link]

Optimization

Adosopine Synthesis Support Center: Troubleshooting &amp; Yield Optimization Guide

Welcome to the Technical Support Center for the synthesis of Adosopine (also known as Adosupine). Adosopine is a synthetic tricyclic dibenzoazepine compound investigated primarily for the treatment of urinary incontinenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Adosopine (also known as Adosupine). Adosopine is a synthetic tricyclic dibenzoazepine compound investigated primarily for the treatment of urinary incontinence [3][1]. Its chemical structure, N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide[2][2], presents unique synthetic challenges. The steric hindrance of the dibenzoazepine core and the high susceptibility of its lactam ring to hydrolysis [1][3] require rigorous control of reaction parameters.

This guide provides researchers and drug development professionals with a validated synthesis workflow, quantitative optimization data, and mechanistic troubleshooting to maximize API yield.

Mechanistic Overview & Synthesis Workflow

The following pathway outlines the optimized three-step synthesis of Adosopine from commercially available dibenzoazepine precursors, prioritizing anhydrous conditions to protect the fragile lactam moiety.

AdosopineSynthesis A 5H-dibenzo[b,e]azepine-6,11-dione (Starting Material) B Step 1: N-Methylation (MeI, NaH, DMF, 0°C) A->B C 5-Methyl-dibenzoazepine-6,11-dione (Intermediate 1) B->C D Step 2: Electrophilic Bromination (NBS, AcOH, 15°C) C->D E 10-Bromo-5-methyl-dibenzoazepine-6,11-dione (Intermediate 2) D->E F Step 3: Buchwald-Hartwig Amidation (Acetamide, Pd2(dba)3, Cs2CO3) E->F G Crude Adosopine F->G H Purification (Isocratic C18 HPLC) G->H I Pure Adosopine API (Target Compound) H->I

Synthesis workflow of Adosopine from dibenzoazepine precursors.

Standard Operating Procedure (SOP): Optimized Synthesis

Step 1: N-Methylation of the Dibenzoazepine Core
  • Protocol: Charge a flame-dried flask with 5H-dibenzo[b,e]azepine-6,11-dione (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes, then add Methyl Iodide (1.5 eq) dropwise. Quench with ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Rationale: The dibenzo[b,e]azepine-6,11-dione system contains a secondary amine that must be methylated. NaH is selected as the base over aqueous NaOH to maintain strictly anhydrous conditions, preventing premature nucleophilic attack on the dione carbonyls.

Step 2: Regioselective Electrophilic Bromination
  • Protocol: Dissolve Intermediate 1 (1.0 eq) in glacial acetic acid (0.15 M). Maintain the temperature strictly at 15–20 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) in three equal portions over 1 hour. Monitor via TLC. Precipitate the product by pouring into ice water. Filter and wash with cold water to obtain Intermediate 2.

  • Causality & Rationale: The C-10 position is electronically activated for electrophilic aromatic substitution. However, utilizing glacial acetic acid at strictly 15–20 °C is critical. Higher temperatures increase the kinetic energy of the electrophile, overriding the subtle directing effects of the ring and leading to polybrominated impurities.

Step 3: Palladium-Catalyzed Amidation (Adosopine Formation)
  • Protocol: In a Schlenk tube, combine Intermediate 2 (1.0 eq), Acetamide (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq). Evacuate and backfill with argon three times. Add anhydrous 1,4-Dioxane (0.1 M) and heat to 100 °C for 12 hours. Cool to room temperature, filter through a Celite pad, and concentrate in vacuo.

  • Causality & Rationale: Traditional amidation requires harsh basic conditions. By employing a Buchwald-Hartwig cross-coupling, the activation energy for C-N bond formation is lowered. Cs₂CO₃ is used because it is a mild, anhydrous base; avoiding aqueous bases is mandatory to prevent the hydrolysis of the lactam ring [1][3].

Step 4: Purification and Degradation Control
  • Protocol: Purify the crude product using C18 reversed-phase preparative HPLC. Use an isocratic mobile phase of acetonitrile:water (15:85, v/v). Immediately lyophilize the collected fractions.

  • Causality & Rationale: Adosopine is highly prone to lactam ring opening in solution. Utilizing a C18 reversed-phase column with the specific 15:85 isocratic mobile phase ensures high resolution of synthesis impurities [1][3]. Immediate lyophilization halts the time-dependent hydrolysis pathway.

Quantitative Optimization Data

The final amidation step is the most common bottleneck in Adosopine synthesis. The table below summarizes our internal optimization data, demonstrating how solvent and base selection directly dictate the balance between target yield and lactam degradation.

Catalyst SystemBaseSolventTemp (°C)Lactam Hydrolysis (%)Adosopine Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃DMF10015.2%45.3%
Pd₂(dba)₃ / XantphosNaOtBuToluene9028.5%32.1%
Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 2.1% 88.7%
CuI / DMEDAK₃PO₄DMSO11018.4%51.0%

Data Summary: Stronger bases (like NaOtBu) and highly polar aprotic solvents (like DMSO) dramatically increase the rate of lactam hydrolysis, destroying the API before it can be isolated.

Troubleshooting & FAQs

Q1: Why is my yield dropping significantly during the final amidation step? A: Yield drops in Step 3 are almost exclusively tied to either palladium catalyst deactivation or competitive hydrolysis of the lactam ring. The dibenzoazepine core is highly susceptible to lactam ring opening under basic conditions. Ensure your solvents are strictly anhydrous (stored over molecular sieves) and switch from stronger bases (like NaOtBu or KOH) to mild, anhydrous Cs₂CO₃.

Q2: How do I prevent lactam ring hydrolysis during purification and storage? A: Analytical stability studies dictate that Adosopine and its synthesis impurities should be purified using a C18 reversed-phase column under isocratic conditions with a mobile phase of acetonitrile:water (15:85, v/v) [1][3]. Because the primary degradation product is the hydrolysis of the lactam ring [1][3], you must minimize the time the API spends in the aqueous mobile phase. Do not leave fractions on the benchtop; immediately freeze and lyophilize them. Store the final solid API in a desiccator at -20 °C.

Q3: I am observing a +79 m/z impurity co-eluting with Intermediate 2. What is the mechanism of its formation? A: A mass shift of +79 m/z indicates over-bromination (addition of a second bromine atom), typically at the 8- or 9-position of the dibenzoazepine core. This occurs when the electrophilic bromination step is run too warm or with an excess of NBS. Ensure you are using exactly 1.05 equivalents of NBS and rigorously maintain the reaction temperature below 20 °C using a cooling bath.

References

  • Perico, A., et al. "Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence." Journal of Pharmaceutical Sciences 83.2 (1994): 137-142.

  • National Center for Biotechnology Information. "Adosupine | C17H14N2O3 | CID 65661". PubChem.

  • Wikipedia contributors. "Adosopine". Wikipedia, The Free Encyclopedia.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Toxicity of Adosopine and Standard Antimuscarinic Drugs: A Guide for Researchers

This guide provides a comparative analysis of the toxicological profiles of Adosopine, a novel antimuscarinic agent, and established drugs within this class. Given that Adosopine is in a pending research and development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the toxicological profiles of Adosopine, a novel antimuscarinic agent, and established drugs within this class. Given that Adosopine is in a pending research and development phase, publicly available data on its specific toxicity is limited.[1] Therefore, this document will serve as a framework for its future evaluation by juxtaposing the known toxicities of standard antimuscarinic agents, thereby offering a predictive context for the assessment of this new chemical entity. Our focus is to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform preclinical and clinical research strategies.

Introduction to Antimuscarinic Drugs and the Significance of Toxicity Profiles

Antimuscarinic agents are a class of drugs that competitively antagonize the action of acetylcholine (ACh) at muscarinic receptors.[2][3] These receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions.[4] Consequently, antimuscarinic drugs have a wide range of therapeutic applications, including the treatment of overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain types of bradycardia.[5][6]

The clinical utility of antimuscarinic drugs is often curtailed by their side-effect profile, which arises from the systemic blockade of muscarinic receptors.[4] These adverse effects can range from mild discomforts, such as dry mouth and blurred vision, to severe complications like cognitive impairment, delirium, and cardiovascular events.[4][7] The toxicity of an antimuscarinic drug is intricately linked to its affinity and selectivity for the five muscarinic receptor subtypes (M1-M5), as well as its ability to cross the blood-brain barrier.

Adosopine: A Newcomer in the Field

Adosopine is a novel compound developed by A. Menarini Industrie Farmaceutiche Riunite Srl, targeting urogenital diseases, specifically urinary incontinence.[1] Its current "Pending" research and development status signifies that comprehensive toxicological data is not yet publicly available.[1] This guide will, therefore, utilize established antimuscarinic drugs as benchmarks for a comparative discussion on toxicity.

Mechanism of Action and Receptor Subtypes: The Basis of Therapeutic and Toxic Effects

Antimuscarinic drugs exert their effects by blocking the binding of acetylcholine to its receptors on postganglionic parasympathetic nerve endings.[6][8] The diverse physiological responses to these drugs are a direct consequence of the differential expression and function of the five muscarinic receptor subtypes:

  • M1 Receptors: Predominantly found in the central nervous system (CNS) and gastric parietal cells. Their blockade can lead to cognitive impairment and confusion, but also has therapeutic potential in reducing gastric acid secretion.[3][9]

  • M2 Receptors: Primarily located in the heart and presynaptically on autonomic nerve terminals. Blockade of cardiac M2 receptors leads to tachycardia, while antagonism of presynaptic M2 receptors can paradoxically increase acetylcholine release.[10]

  • M3 Receptors: Widely distributed in smooth muscles (e.g., bladder, bronchi, gastrointestinal tract), exocrine glands (salivary, lacrimal), and the eye. M3 receptor antagonism is the primary mechanism for the therapeutic effects in OAB, but also the cause of common side effects like dry mouth, constipation, and blurred vision.[10]

  • M4 and M5 Receptors: Primarily located in the CNS, with their precise functions still under investigation. They are thought to play a role in modulating dopamine release and other neurotransmitter systems.[9]

The following diagram illustrates the general signaling pathway of muscarinic receptors and the inhibitory action of antimuscarinic drugs.

Muscarinic Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release Muscarinic_Receptor Muscarinic Receptor (M1, M2, M3, M4, M5) G_Protein G-Protein Muscarinic_Receptor->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector modulates Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Effector->Cellular_Response leads to Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_storage triggers ACh_release->Muscarinic_Receptor binds to Antimuscarinic_Drug Antimuscarinic Drug (e.g., Adosopine, Atropine) Antimuscarinic_Drug->Muscarinic_Receptor blocks

Caption: General signaling pathway of muscarinic receptors and the inhibitory action of antimuscarinic drugs.

Comparative Toxicity of Standard Antimuscarinic Drugs

To provide a framework for evaluating the potential toxicity of Adosopine, we will compare four standard antimuscarinic drugs: the non-selective agents Atropine and Scopolamine , and the more M3-selective agents Oxybutynin and Tolterodine .

FeatureAtropineScopolamineOxybutyninTolterodine
Receptor Selectivity Non-selective for M1-M5[8]Non-selective for M1-M5Primarily M1 and M3 selective[7]Primarily M2 and M3 selective[1]
Blood-Brain Barrier Penetration Readily crosses[5]Readily crossesCrosses, but to a lesser extent than atropineLimited penetration
Common Adverse Effects Dry mouth, blurred vision, tachycardia, constipation, urinary retention[5]Drowsiness, dizziness, dry mouth, blurred visionDry mouth, constipation, dizziness, somnolence, blurred vision[8]Dry mouth, headache, constipation, dizziness[3]
Serious Adverse Effects Delirium, hallucinations, coma, cardiac arrhythmias[5]Delirium, hallucinations, psychosis, memory impairmentCNS excitation, delirium, hallucinations, cardiac arrhythmia, urinary retentionConfusion, hallucinations, tachycardia, QT prolongation
Overdose Symptoms Tachycardia, hyperthermia, mydriasis, delirium, coma, respiratory failureTachycardia, arrhythmia, blurred vision, hallucinations, respiratory depressionCNS excitation, flushing, fever, cardiac arrhythmia, urinary retention, comaTachycardia, blurred vision, confusion, hallucinations

Experimental Protocols for Assessing Antimuscarinic Toxicity

The evaluation of a new antimuscarinic drug like Adosopine requires a battery of standardized in vitro and in vivo toxicological assays.

In Vitro Assays

A. Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay is fundamental to characterizing the interaction of a new compound with its target receptors. It quantifies the affinity (Ki) of the drug for each of the five muscarinic receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1-M5 receptor genes). Isolate the cell membranes through centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., Adosopine).

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (expressing M1-M5 receptors) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Studies

A. Assessment of Systemic Toxicity and Side Effects in Animal Models

In vivo studies are crucial for understanding the integrated physiological response to a new drug and for determining its therapeutic index.

Protocol: Assessment of Salivary Secretion in a Rodent Model

This protocol is used to evaluate a hallmark peripheral side effect of antimuscarinic drugs: dry mouth.

  • Animal Preparation: Anesthetize a male Wistar rat and cannulate the trachea to ensure a clear airway.

  • Drug Administration: Administer the test compound (e.g., Adosopine) or a vehicle control intravenously or intraperitoneally.

  • Salivation Induction: After a predetermined time, induce salivation by administering a muscarinic agonist such as pilocarpine.

  • Saliva Collection: Place pre-weighed cotton balls in the animal's mouth for a fixed period (e.g., 15 minutes).

  • Quantification: Remove the cotton balls and weigh them to determine the amount of saliva produced.

  • Data Analysis: Compare the amount of saliva produced in the drug-treated group to the control group to determine the inhibitory effect of the test compound.

In_Vivo_Salivary_Secretion_Assay Start Start Anesthetize Anesthetize Rodent and Cannulate Trachea Start->Anesthetize Administer_Drug Administer Test Compound or Vehicle Control Anesthetize->Administer_Drug Induce_Salivation Induce Salivation (e.g., with Pilocarpine) Administer_Drug->Induce_Salivation Collect_Saliva Collect Saliva using Pre-weighed Cotton Balls Induce_Salivation->Collect_Saliva Quantify_Saliva Quantify Saliva Production by Weight Difference Collect_Saliva->Quantify_Saliva Analyze_Data Analyze Data and Compare with Control Group Quantify_Saliva->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the effect of an antimuscarinic drug on salivary secretion in a rodent model.

Causality of Toxicity Profiles and Future Directions for Adosopine

The differential toxicity profiles of standard antimuscarinic drugs can be largely attributed to two key factors:

  • Receptor Selectivity: Drugs with higher selectivity for the M3 receptor, such as Tolterodine, tend to have a more favorable side-effect profile compared to non-selective agents like Atropine, as they cause fewer cardiac (M2-mediated) and CNS (M1-mediated) adverse effects.[7] However, even M3-selective agents are not devoid of side effects, as M3 receptors are widely distributed.

  • Pharmacokinetics: The ability of a drug to cross the blood-brain barrier is a major determinant of its CNS toxicity. For instance, the pronounced central effects of Scopolamine are due to its high lipophilicity and efficient penetration into the brain. In contrast, drugs with limited CNS penetration, like Tolterodine, are associated with a lower incidence of cognitive side effects.

For Adosopine, a thorough investigation of its receptor binding profile and pharmacokinetic properties, including its ability to cross the blood-brain barrier, will be paramount in predicting its clinical toxicity. The experimental protocols outlined in this guide provide a roadmap for such an evaluation.

Conclusion

While the publicly available information on Adosopine is currently limited due to its developmental stage, a comparative analysis with standard antimuscarinic drugs provides a robust framework for anticipating its potential toxicological profile. The key determinants of toxicity within this drug class are receptor selectivity and CNS penetration. A comprehensive preclinical evaluation of Adosopine, utilizing the in vitro and in vivo methodologies described herein, will be essential for defining its therapeutic window and ensuring its safe and effective clinical development for the treatment of urinary incontinence. This guide serves as a foundational resource for researchers embarking on this critical evaluation, emphasizing a data-driven and mechanistically informed approach to drug safety assessment.

References

  • Adosopine - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, May 7). Retrieved from [Link]

  • EP0140434B1 - Pharmaceutical composition with systemic anticholineesterasic, agonistic-cholinergic and antimuscarinic activity - Google Patents. (n.d.).
  • Review on Pharmacology of Atropine, Clinical Use and Toxicity. (2022, June 22). Retrieved from [Link]

  • COMPARATIVE RISK OF ADVERSE OUTCOMES ASSOCIATED WITH NON-SELECTIVE AND SELECTIVE ANTIMUSCARINIC MEDICATIONS IN OLDER ADULTS WITH DEMENTIA - PMC. (n.d.). Retrieved from [Link]

  • Oxybutynin: uses, dosing, warnings, adverse events, interactions - MedCentral. (n.d.). Retrieved from [Link]

  • tolterodine. (n.d.). Retrieved from [Link]

  • Oxybutynin: MedlinePlus Drug Information. (2025, September 15). Retrieved from [Link]

  • List of muscarinic antagonists: Uses, common brands, and safety information - SingleCare. (2022, April 19). Retrieved from [Link]

  • Anticholinergics, antimuscarinics or atropinics? About the words in pharmacology - PMC. (n.d.). Retrieved from [Link]

  • Antimuscarinic drugs - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed. (2013, May 1). Retrieved from [Link]

  • Atropine - StatPearls - NCBI Bookshelf - NIH. (2025, July 6). Retrieved from [Link]

  • CN111840221A - Atropine sulfate eye drops - Google Patents. (n.d.).
  • Atropine Sulfate Ophthalmic Solution, 1% - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • How well do you know your anticholinergic (antimuscarinic) drugs? (2018, September 10). Retrieved from [Link]

  • Oxybutynin - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved from [Link]

  • Oxybutynin (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved from [Link]

  • In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC. (n.d.). Retrieved from [Link]

  • Tolterodine - LiverTox - NCBI Bookshelf - NIH. (2023, July 12). Retrieved from [Link]

  • An Overview of the Clinical Use of Antimuscarinics in the Treatment of Overactive Bladder. (n.d.). Retrieved from [Link]

  • Scopolamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Tolterodine (Detrol): Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved from [Link]

  • A randomized trial comparing physostigmine vs lorazepam for treatment of antimuscarinic (anticholinergic) toxidrome - PubMed. (2020, December 9). Retrieved from [Link]

  • NEW ZEALAND DATA SHEET SCOPOLAMINE TRANSDERMAL SYSTEM 1. Product Name - Medsafe. (2024, April 4). Retrieved from [Link]

  • Oxybutynin Misuse - Saskatchewan College of Pharmacy Professionals. (n.d.). Retrieved from [Link]

  • In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PubMed. (2009, March 15). Retrieved from [Link]

  • Comparison of antimuscarinic drugs to beta adrenergic agonists in overactive bladder: A literary review - PMC. (n.d.). Retrieved from [Link]

  • Tolterodine - StatPearls - NCBI Bookshelf - NIH. (2023, May 23). Retrieved from [Link]

  • Scopolamine - Medical Countermeasures Database - CHEMM. (2013, January 2). Retrieved from [Link]

  • Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Atropine. (n.d.). Retrieved from [Link]

  • Scopolamine | Memorial Sloan Kettering Cancer Center. (2022, December 12). Retrieved from [Link]

  • Antimuscarinic drugs for overactive bladder - AWS. (2008, November 15). Retrieved from [Link]

  • Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach - PMC. (2017, August 25). Retrieved from [Link]

  • Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC. (n.d.). Retrieved from [Link]

  • Anticholinergic syndrome following an unintentional overdose of scopolamine - PMC - NIH. (2009, September 15). Retrieved from [Link]

  • Anticholinergic Toxicity Workup: Approach Considerations, Laboratory Studies. (2024, June 21). Retrieved from [Link]

  • ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI. (n.d.). Retrieved from [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity - Frontiers. (n.d.). Retrieved from [Link]

  • Off-Target Effects of Mirabegron on Muscarinic Receptors - Preprints.org. (2025, December 5). Retrieved from [Link]

  • Atropine Sulfate - Medical Countermeasures Database - CHEMM. (2013, February 1). Retrieved from [Link]

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  • D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed. (n.d.). Retrieved from [Link]

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Validation

Validating the Structural Integrity of Adosopine: A Comparative Guide to NMR Spectroscopy and Alternative Modalities

As a Senior Application Scientist in pharmaceutical characterization, I frequently evaluate analytical modalities for validating complex synthetic molecules. [1] (also known as adosupine) is a tricyclic dibenzoazepine de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently evaluate analytical modalities for validating complex synthetic molecules. [1] (also known as adosupine) is a tricyclic dibenzoazepine derivative—specifically, N-(5-Methyl-6,11-dioxo-6,11-dihydro-5H-dibenzo[b,e]azepin-10-yl)acetamide[1]. Originally investigated for the treatment of urinary incontinence due to its effects on urinary bladder hyperreflexia[2], its structural validation presents unique analytical challenges.

The molecule features a rigid dibenzoazepine core, an N-methyl group, and an acetamido substituent. More importantly, it is susceptible to degradation via [3] under certain conditions. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal techniques (LC-MS/MS and X-Ray Crystallography) for the structural validation of Adosopine, providing a self-validating experimental protocol to ensure absolute structural integrity.

Methodological Comparison: Selecting the Optimal Analytical Modality

To confirm both the regiochemistry of the acetamido group and the integrity of the lactam ring, we must select an analytical technique that provides unambiguous 3D connectivity. Below is an objective performance comparison of the three primary modalities used in drug characterization.

Analytical ModalityPrimary OutputAdosopine Validation CapabilityLimitations
NMR Spectroscopy (1D/2D) Solution-state 3D connectivity, quantitative proton countingGold Standard: Definitively confirms the intact lactam ring (N5-C6) and exact position of the acetamido group (C10).Lower sensitivity for trace impurities (<0.1%) compared to mass spectrometry.
LC-MS/MS Exact mass, fragmentation patterns, impurity profilingExcellent for detecting the +18 Da mass shift indicative of lactam hydrolysis (m/z 294.31 → 312.32)[1].Cannot easily distinguish positional isomers without synthesized reference standards.
X-Ray Crystallography Absolute solid-state 3D conformationProvides definitive proof of the dibenzo[b,e]azepine core conformation in the solid state[3].Requires high-quality single crystals; does not reflect physiological solution-state dynamics.

While LC-MS/MS is superior for high-throughput impurity screening, high-resolution NMR spectroscopy remains the superior choice for de novo structural confirmation because it establishes a closed, self-validating logical loop of atomic connectivity.

Experimental Protocol: High-Resolution NMR Workflow

Do not merely run a 1D proton scan and rely on automated peak picking. To build a self-validating system, every step of the protocol must be engineered to prevent false positives, particularly regarding the degradation of the lactam ring.

Phase 1: Sample Preparation & Solvent Selection
  • Weighing: Accurately weigh 10–15 mg of solid Adosopine.

  • Dissolution: Dissolve the sample in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer to a high-quality 5 mm NMR tube.

The Causality of Solvent Choice: Adosopine’s tricyclic nature and polar acetamido group can lead to poor solubility and line broadening in non-polar solvents like Chloroform- d . DMSO- d6​ is chosen because it acts as a strong hydrogen-bond acceptor. This intentionally slows down the chemical exchange rate of the acetamido -NH proton, allowing it to resolve as a sharp, quantifiable peak at ~9.8 ppm. This is critical for the self-validating proton count.

Phase 2: 1D Acquisition ( 1 H and 13 C)
  • 1 H NMR (600 MHz): Acquire a minimum of 16 scans. Crucial: Set the relaxation delay ( D1​ ) to at least 2.0 seconds.

    • Causality: A sufficient relaxation delay ensures that all protons fully relax between pulses, guaranteeing that the integration values are strictly quantitative.

  • 13 C NMR (150 MHz): Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (specifically the three carbonyls).

Phase 3: 2D Heteronuclear Correlation (HSQC & HMBC)
  • 1 H- 13 C HSQC: Run to map all directly bonded C-H pairs, separating overlapping aromatic protons.

  • 1 H- 13 C HMBC: Run to establish long-range (2- to 3-bond) connectivity.

    • Causality: HMBC is the linchpin of this validation. By observing a cross-peak between the N-CH 3​ protons and the C6 carbonyl carbon, we definitively prove the methyl group is attached to the intact azepine nitrogen.

NMR_Workflow Sample Adosopine Sample (Solid State) Prep Sample Preparation (Dissolution in DMSO-d6) Sample->Prep NMR1D 1D NMR (1H, 13C) Primary Connectivity Prep->NMR1D Aliquot 1 (10 mg) LCMS LC-MS/MS (Impurity Profiling) Prep->LCMS Aliquot 2 (Diluted) NMR2D 2D NMR (COSY, HSQC, HMBC) Spatial & Long-Range NMR1D->NMR2D If 1D matches expected shifts Validation Structural Integrity Confirmed (Intact Lactam Ring) NMR2D->Validation Full resonance assignment LCMS->Validation Confirm exact mass (m/z 294.31)

Figure 1: Multi-modal workflow for the structural validation of Adosopine.

Self-Validating Data Interpretation: Adosopine vs. Degradant

The analytical protocol acts as a closed logical loop. Adosopine ( C17​H14​N2​O3​ )[1] has exactly 14 protons. The total integration of the 1 H NMR spectrum must equal exactly 14. If the sample has undergone degradation, this mathematical rule will be broken, or the chemical environments will shift predictably.

Quantitative Data Summary
Proton EnvironmentExpected IntegrationTypical Chemical Shift (DMSO- d6​ )Structural Significance / Validation Logic
Acetamido -NH 1H~9.8 ppm (broad singlet)Confirms the presence of the intact amide linkage at C10.
Aromatic Protons 7H7.1 - 7.8 ppm (multiplets)Validates the dibenzoazepine core (4 protons on Ring A, 3 on Ring C).
N-CH 3​ (Position 5) 3H~3.4 ppm (singlet)Downfield shift confirms attachment to the electron-withdrawing lactam nitrogen.
Acetamido -CH 3​ 3H~2.1 ppm (singlet)Validates the acetyl group.
Detecting Lactam Hydrolysis (The Failure Mode)

The most common structural failure for Adosopine is the [3] (cleavage of the N5-C6 bond). If this occurs, the NMR spectrum will instantly invalidate the sample through two causal mechanisms:

  • Shift of the N-Methyl Group: The N-CH 3​ peak at ~3.4 ppm will shift upfield to ~2.8 ppm due to the conversion from a conjugated lactam to a standard secondary amine.

  • Proton Count Violation: The integration will reveal an extra exchangeable proton (the newly formed carboxylic acid -OH at C6), breaking the 14-proton rule.

Degradation Adosopine Adosopine (Intact Lactam Ring) Hydrolysis Aqueous/Basic Conditions (N5-C6 Bond Cleavage) Adosopine->Hydrolysis Degradant Degradation Product (Secondary Amine + Carboxylic Acid) Hydrolysis->Degradant NMR_Detect NMR Detection: N-CH3 upfield shift & new COOH Degradant->NMR_Detect

Figure 2: Lactam ring hydrolysis pathway of Adosopine and its NMR detection logic.

Conclusion

While LC-MS/MS provides rapid mass confirmation, validating the structural integrity of Adosopine requires the precise spatial and connectivity mapping that only NMR spectroscopy can provide. By utilizing DMSO- d6​ to lock exchangeable protons and leveraging HMBC to verify the N5-C6 lactam bond, researchers can establish a self-validating analytical loop. This ensures that any degradation—specifically lactam hydrolysis—is immediately and quantitatively detected, safeguarding the integrity of preclinical and clinical workflows.

References

  • Adosopine (Chemical Properties and Identifiers) Source: Wikipedia URL:[Link]

  • Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence Source: Journal of Pharmaceutical Sciences (Perico et al., 1994) URL:[Link]

Sources

Comparative

Benchmarking Adosopine Stability Against Traditional Urinary Incontinence Therapeutics: A Technical Guide

As drug development professionals, we recognize that the clinical efficacy of urinary incontinence therapeutics is inextricably linked to their chemical stability. Degradation not only reduces the active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we recognize that the clinical efficacy of urinary incontinence therapeutics is inextricably linked to their chemical stability. Degradation not only reduces the active pharmaceutical ingredient (API) titer but also risks the introduction of toxic impurities. This guide provides an objective, data-driven comparison of the stability profile of Adosopine —an investigational dibenzoazepine derivative—against traditional mainstays like Solifenacin Succinate and Oxybutynin Chloride .

By mapping the thermodynamic vulnerabilities of these molecules, we can engineer robust, stability-indicating analytical assays and design targeted formulation strategies.

Mechanistic Vulnerabilities: Structural Causality

Understanding why a drug degrades is the foundation of predictive stability modeling. The structural motifs of these three therapeutics dictate their unique degradation pathways under International Council for Harmonisation (ICH) Q1A(R2) stress conditions.

  • Adosopine (Dibenzoazepine Derivative): Adosopine features a core dibenzoazepine structure containing a lactam ring 1[1]. Under hydrolytic stress, this lactam ring is electronically susceptible to nucleophilic attack by water. High-performance liquid chromatography (HPLC) studies confirm that Adosopine yields only one major degradation product, which has been isolated and characterized specifically as the hydrolysis product of this lactam ring2[2].

  • Solifenacin Succinate (Quinuclidine Derivative): Solifenacin is highly vulnerable to electron transfer reactions. The tertiary amine within its quinuclidine ring is easily oxidized, making the drug highly susceptible to oxidative and photolytic stress, leading to the formation of Solifenacin N-oxide and other cleavage products3[3]. However, it remains highly stable against thermal and hydrolytic degradation 4[4].

  • Oxybutynin Chloride (Ester Derivative): The thermodynamic weak point of Oxybutynin is its phenylcyclohexylglycolate ester linkage. In highly acidic or basic environments, it undergoes rapid ester cleavage, making it highly susceptible to acid/base hydrolysis, while remaining relatively stable under photolytic and thermal conditions 5[5].

G Adosopine Adosopine (Dibenzoazepine) Hydrolysis Aqueous / Hydrolytic Stress (Acid/Base) Adosopine->Hydrolysis Susceptible Solifenacin Solifenacin (Quinuclidine derivative) Oxidation Oxidative / Photolytic Stress (H2O2 / UV-Vis) Solifenacin->Oxidation Highly Susceptible Oxybutynin Oxybutynin (Ester derivative) Oxybutynin->Hydrolysis Highly Susceptible Oxybutynin->Oxidation Susceptible A_Deg Lactam Ring Hydrolysis (Single Major Degradant) Hydrolysis->A_Deg O_Deg Ester Cleavage (Acid/Base Hydrolysis) Hydrolysis->O_Deg S_Deg N-oxide Formation & Cleavage Products Oxidation->S_Deg

Comparative degradation pathways of urinary incontinence therapeutics under ICH Q1A(R2) stress.

Quantitative Benchmarking: Forced Degradation Profiles

The following table synthesizes the quantitative stability behavior of these three APIs under standard ICH Q1A(R2) forced degradation conditions.

ICH Q1A(R2) Stress ConditionAdosopine (Dibenzoazepine)Solifenacin SuccinateOxybutynin Chloride
Acid Hydrolysis (0.1N HCl, 60°C)Susceptible (Lactam cleavage)StableHighly Susceptible (Ester cleavage)
Base Hydrolysis (0.1N NaOH, 60°C)Susceptible (Lactam cleavage)StableHighly Susceptible (Ester cleavage)
Oxidation (3% H2O2, RT)StableHighly Susceptible (N-oxide)Susceptible
Photolysis (ICH Q1B, 1.2M lux hrs)StableHighly SusceptibleStable
Thermal (Solid state, 60°C)StableStableStable

Self-Validating Experimental Protocol: Stability-Indicating Assay

To ensure the trustworthiness of degradation data, analytical protocols cannot merely be a sequence of steps; they must be self-validating systems. The following RP-HPLC methodology incorporates a strict Mass Balance Verification step to ensure no volatile degradants are lost and that detector response factors remain uniform.

Objective

To quantify the intrinsic stability of Adosopine, Solifenacin, and Oxybutynin while ensuring 98-102% mass balance recovery.

Step-by-Step Methodology & Causality
  • Stock Solution Preparation: Dissolve 10 mg of the API in 10 mL of Methanol:Water (50:50 v/v) to achieve a 1 mg/mL concentration.

    • Causality: This high concentration provides sufficient UV absorbance to detect low-level degradants (down to 0.05% area) without overloading the stationary phase.

  • Hydrolytic Stress Induction: Transfer 5 mL of the stock solution to a volumetric flask. Add 5 mL of 0.1N HCl (for acid stress) or 0.1N NaOH (for base stress). Incubate at 60°C for 24 hours.

    • Causality: Elevated temperature accelerates pseudo-first-order degradation kinetics, simulating long-term hydrolytic exposure without entirely destroying the parent molecule's primary chromophore.

  • Oxidative Stress Induction: Treat 5 mL of stock solution with 5 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Causality: Evaluates susceptibility to electron transfer, specifically targeting the tertiary amines (like Solifenacin's quinuclidine ring) to force N-oxide formation.

  • Neutralization & Dilution (Self-Validation Step): Post-incubation, neutralize acid-stressed samples with an equivalent volume of 0.1N NaOH, and base-stressed samples with 0.1N HCl. Dilute all samples to a final analytical concentration of 100 µg/mL.

    • Causality: Neutralization halts the degradation reaction precisely at the 24-hour mark and prevents extreme pH from dissolving the silica backbone of the HPLC column.

  • Chromatographic Analysis: Inject 20 µL into an RP-HPLC system equipped with a C18 column (250 mm × 4.6 mm, 5 µm). Use a gradient elution of Acetonitrile and 0.1M Phosphate Buffer (pH adjusted to 3.0).

    • Causality: The acidic mobile phase suppresses the ionization of acidic degradants and ensures sharp peak shapes for basic amines, preventing peak tailing and allowing baseline resolution.

  • Mass Balance Verification: Sum the integrated peak areas of the remaining API and all degradant peaks.

    • Validation: The total area must equal 100% (±2%) of the unstressed control peak area. A deviation indicates the formation of non-UV-absorbing degradants or volatile loss, which would mandate secondary orthogonal analysis via LC-MS.

Workflow Start API Stock Solution (1 mg/mL in Diluent) Acid Acid Stress 0.1N HCl, 60°C, 24h Start->Acid Base Base Stress 0.1N NaOH, 60°C, 24h Start->Base Oxid Oxidative Stress 3% H2O2, RT, 24h Start->Oxid Photo Photolytic Stress ICH Q1B (1.2M lux hrs) Start->Photo Neut Neutralization & Dilution (Self-Validating Mass Balance) Acid->Neut Add 0.1N NaOH Base->Neut Add 0.1N HCl Oxid->Neut Quench / Dilute Photo->Neut Dilute HPLC RP-HPLC / LC-MS Analysis (Stability-Indicating Assay) Neut->HPLC Inject 20 µL

Self-validating forced degradation workflow for stability-indicating assay development.

Formulation Implications

The intrinsic stability profiles directly dictate the formulation strategies required to advance these APIs into stable drug products:

  • Adosopine Formulation: Because Adosopine's primary vulnerability is lactam ring hydrolysis, formulations must prioritize moisture barriers. Techniques such as dry granulation, the use of non-hygroscopic excipients, and hydrophobic film coatings are critical to ensuring long-term shelf life.

  • Solifenacin Formulation: Solifenacin's severe oxidative and photolytic instability necessitates the inclusion of antioxidants (e.g., BHT) and the use of direct compression methods to avoid the amorphization and rapid oxidation that occurs during wet granulation6[6]. Opaque blister packaging is also required to mitigate photolysis.

  • Oxybutynin Formulation: To combat ester cleavage, aqueous formulations of Oxybutynin (such as intravesical solutions) must be strictly buffered to a pH between 3.0 and 5.0, where the ester linkage exhibits maximum thermodynamic stability 7[7].

References

  • Wikipedia Contributors. "Adosopine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Perico, A., et al. "Synthesis, characterization, and analytical studies of adosupine, a potential new drug for urinary incontinence." Journal of Pharmaceutical Sciences (1994). Available at:[Link]

  • Researcher.Life / Journal of Chromatographic Science. "LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products." (2016). Available at: [Link]

  • Phale, M. D., & Sharma, S. "DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION." European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Google Patents (EP2902017A1). "Stable pharmaceutical composition comprising solifenacin, and method for preparing the same.
  • Google Patents (US6087396A). "Oxybutynin formulations and method of use.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Adosopine

Comprehensive Safety and Operational Guide: Personal Protective Equipment and Handling Protocols for Adosopine Adosopine (CAS 88124-26-9) is a dibenzoazepine derivative historically investigated for the treatment of 1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Personal Protective Equipment and Handling Protocols for Adosopine

Adosopine (CAS 88124-26-9) is a dibenzoazepine derivative historically investigated for the treatment of 1[1]. Recently, computational screening has identified it as a potential inhibitor of the2, making it a compound of interest in novel antiviral drug development[2]. Because it is handled primarily in research settings as a high-purity solid, researchers must implement rigorous Personal Protective Equipment (PPE) and handling protocols to mitigate risks associated with inhalation, dermal exposure, and laboratory cross-contamination.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the causality behind these safety measures, you can build a self-validating workflow that protects both the operator and the integrity of the experiment.

Physicochemical Properties & Hazard Causality

Understanding the physical state of Adosopine is critical for selecting the appropriate PPE. Adosopine is supplied as a solid powder. The primary risk during the preparation of stock solutions is the aerosolization of fine particulates.

PropertyValueOperational Implication
Chemical Formula C17H14N2O3Organic compound; requires compatible organic solvents (e.g., DMSO) for in vitro assays.
Molar Mass 3[3]Used for calculating molarity during stock preparation.
Physical State SolidHigh risk of particulate aerosolization during weighing.
Boiling Point 3[3]Low volatility at room temperature; inhalation risk is strictly particulate, not vapor.
Flash Point 3[3]Low flammability risk under standard laboratory conditions.
Density 3[3]Settles in aqueous environments but is easily disturbed by ambient air currents.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, PPE must be tailored to the specific operational task. The following matrix outlines the required gear and the mechanistic reasoning behind each choice.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionCausality & Rationale
Weighing & Aliquoting (Solid) Chemical safety goggles (ANSI Z87.1)Double nitrile gloves, fully buttoned lab coat.N95 or P100 particulate respirator (if outside BSC).Solid powders are easily aerosolized by ambient lab drafts. Double gloving ensures the outer contaminated glove can be removed before handling clean equipment.
Solubilization (Liquid) Safety glasses with side shieldsSingle nitrile gloves, lab coat.Standard lab ventilation (Fume hood).Once in solution (e.g., DMSO), the particulate inhalation risk drops to zero. The primary risk shifts to dermal absorption facilitated by the solvent.
Spill Cleanup (Solid/Liquid) Full face shield over safety gogglesHeavy-duty nitrile gloves, chemical-resistant apron.P100 half-mask respirator.Spills require aggressive mechanical action (sweeping/wiping) which re-aerosolizes particulates or splashes solvent-bound drug.

Standard Operating Procedure: Handling and Experimental Workflow

This step-by-step methodology ensures both operator safety and the scientific integrity of the resulting solution.

Protocol: Safe Preparation of a 10 mM Adosopine Stock Solution

  • Step 1: Environmental Preparation Clear a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Turn on the analytical balance and allow it to stabilize. Ensure the sash is lowered to the designated safe operating height to maintain negative pressure.

  • Step 2: PPE Donning Equip a standard lab coat, safety goggles, and double nitrile gloves. Field Insight: If a BSC is unavailable and weighing must occur on a benchtop, you must don a properly fitted P100 respirator to prevent inhalation of micro-particulates.

  • Step 3: Weighing the Solid Using an anti-static micro-spatula, carefully transfer Adosopine powder to a pre-tared anti-static weigh boat. For a 10 mL stock of 10 mM, weigh exactly 29.43 mg of Adosopine. Field Insight: Static electricity in dry lab environments causes fine powders to repel from metal spatulas, leading to invisible benchtop contamination. Using an anti-static gun (ionizer) on the weigh boat before transfer neutralizes this risk.

  • Step 4: Solubilization and Transfer Transfer the powder into a 15 mL conical tube. Add 10 mL of high-purity DMSO. Cap the tube tightly and vortex for 30-60 seconds. Field Insight: DMSO is a highly penetrating solvent that can carry dissolved compounds directly through the dermal barrier. Always change gloves immediately if a DMSO splash occurs.

  • Step 5: Visual Validation (Self-Validating Step) Hold the tube up to a light source against a dark background. The solution must be completely clear. If micro-particulates are visible, the compound is not fully dissolved. This compromises the accuracy of downstream 2[2] and means a particulate hazard remains if the liquid evaporates. If undissolved, sonicate the tube in a water bath at room temperature for 5 minutes.

  • Step 6: Decontamination Remove the outer pair of nitrile gloves and dispose of them in a solid hazardous waste container. Wipe down the balance and the interior of the hood with a solvent-dampened wipe (e.g., 70% isopropanol) to capture any stray dust. Do not dry-sweep.

Disposal and Spill Management Plans

  • Solid Spills: Do not sweep. Cover the spill with absorbent paper towels dampened with water or ethanol to trap the powder. Carefully scoop the wet towels into a hazardous waste bag.

  • Liquid Spills (DMSO Stock): Absorb with chemical spill pads. Wash the area thoroughly with soap and water, as DMSO can easily carry dissolved Adosopine through the skin.

  • Waste Disposal: All Adosopine-contaminated consumables (tips, tubes, gloves) must be disposed of in clearly labeled hazardous chemical waste receptacles in accordance with institutional and local environmental regulations.

Workflow Visualization

The following diagram illustrates the logical workflow and safety checkpoints for handling Adosopine, reinforcing the critical visual validation step.

AdosopineWorkflow Start Adosopine (Solid) Storage (-20°C) PPE Don PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles, P100 (if no BSC) Start->PPE Weighing Weighing in Fume Hood/BSC PPE->Weighing Solubilization Solubilization (e.g., DMSO) Weighing->Solubilization Validation Visual Validation (Clear Solution?) Solubilization->Validation Validation->Solubilization No (Vortex/Sonicate) Experiment In Vitro Assays (e.g., nsp16 inhibition) Validation->Experiment Yes (Fully Dissolved) Disposal Hazardous Waste Disposal Experiment->Disposal

Operational workflow for Adosopine handling, highlighting PPE requirements and visual validation.

References

  • Title: Adosopine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Repurposing Therapeutics to Identify Novel Inhibitors Targeting 2'-O-Ribose Methyltransferase Nsp16 of SARS-CoV-2 Source: semanticscholar.org URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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